CXD101
Description
Properties
Molecular Formula |
C25H28N4O5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
CXD101; CXD-101; CXD 101.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
CXD101 mechanism of action in T-cell lymphoma
An In-Depth Technical Guide on the Core Mechanism of Action of CXD101 in T-Cell Lymphoma
Introduction
T-cell lymphomas (TCLs) are a heterogeneous group of aggressive non-Hodgkin lymphomas with a generally poor prognosis and limited treatment options. The pathogenesis of TCL is often linked to epigenetic dysregulation, making this an important area for therapeutic intervention. CXD101 (zabadinostat) is an orally bioavailable, potent, and selective inhibitor of Class I histone deacetylases (HDACs), which has shown clinical activity in patients with relapsed or refractory TCL.[1][2] This technical guide provides a detailed overview of the core mechanism of action of CXD101, focusing on its molecular and cellular effects in T-cell lymphoma.
Core Mechanism of Action: Class I HDAC Inhibition
The primary mechanism of action for CXD101 is the selective inhibition of Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure (heterochromatin), restricting the access of transcription factors to DNA and thereby repressing gene transcription.
By inhibiting Class I HDACs, CXD101 prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more open, transcriptionally active chromatin structure (euchromatin), which allows for the re-expression of silenced tumor suppressor genes. This alteration in gene expression is the foundational event that triggers the downstream anti-tumor effects of the drug.
Target Selectivity
CXD101 is highly selective for Class I HDACs. The 50% inhibitory concentrations (IC50) for these enzymes are:
-
HDAC1: 63 nM
-
HDAC2: 570 nM
-
HDAC3: 550 nM
This selectivity is significant as it may differentiate its efficacy and safety profile from pan-HDAC inhibitors that target multiple HDAC classes.
Key Cellular Outcomes of CXD101 in T-Cell Lymphoma
The CXD101-induced alteration of gene expression leads to several critical anti-neoplastic outcomes in T-cell lymphoma cells, primarily cell cycle arrest and the induction of apoptosis.
Note: Preclinical quantitative data for CXD101 in specific T-cell lymphoma cell lines is not extensively available in the public domain. The following tables present illustrative data representative of the effects of Class I HDAC inhibitors on TCL cell lines such as Hut78 and MyLa to demonstrate the expected quantitative outcomes.
Inhibition of Cell Proliferation
CXD101 inhibits the proliferation of T-cell lymphoma cells in a dose-dependent manner. This is typically measured using cell viability assays such as MTS or MTT.
Table 1: Representative Cell Viability (IC50) Data for a Class I HDAC Inhibitor in TCL Cell Lines
| Cell Line | Type | Treatment Duration | Representative IC50 (µM) |
| Hut78 | Sézary Syndrome | 72 hours | 0.5 - 2.0 |
| MyLa | Mycosis Fungoides | 72 hours | 1.0 - 5.0 |
| HH | Aggressive CTCL | 72 hours | 0.8 - 3.0 |
Induction of Apoptosis
A key therapeutic effect of CXD101 is the induction of programmed cell death (apoptosis). This is achieved through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic proteins. Apoptosis is commonly quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Table 2: Representative Apoptosis Induction Data in Hut78 Cells
| Treatment Concentration (µM) | Treatment Duration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 hours | 3.5% | 2.1% | 5.6% |
| 1.0 | 48 hours | 15.2% | 8.5% | 23.7% |
| 2.5 | 48 hours | 28.9% | 14.3% | 43.2% |
Induction of Cell Cycle Arrest
CXD101 causes cell cycle arrest, primarily at the G1/S or G2/M checkpoints, by upregulating the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1. This prevents the cell from progressing through the division cycle and ultimately contributes to its death.
Table 3: Representative Cell Cycle Distribution Data in Hut78 Cells
| Treatment Concentration (µM) | Treatment Duration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 24 hours | 55% | 30% | 15% |
| 1.5 | 24 hours | 70% | 18% | 12% |
Signaling Pathways and Molecular Mechanisms Modulated by CXD101
The anti-tumor effects of CXD101 are mediated by the modulation of several key signaling pathways and the altered expression of critical regulatory proteins.
Core Mechanism of HDAC Inhibition
This diagram illustrates the primary molecular action of CXD101.
Downstream Cellular Pathways
CXD101-induced gene expression changes impact critical pathways controlling cell fate. The upregulation of the CKI p21 leads to cell cycle arrest, while the altered balance of Bcl-2 family proteins and activation of caspases drive the cell towards apoptosis.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to elucidate the mechanism of action of HDAC inhibitors like CXD101 in T-cell lymphoma.
Cell Viability Assay (MTS Assay)
Purpose: To determine the dose-dependent effect of CXD101 on the viability and proliferation of TCL cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed TCL cells (e.g., Hut78, MyLa) in a 96-well flat-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: Prepare serial dilutions of CXD101 in culture medium. Add 100 µL of the diluted compound to the wells to achieve final concentrations ranging from 0.01 µM to 50 µM. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Purpose: To quantify the induction of apoptosis in TCL cells following treatment with CXD101.
Methodology:
-
Cell Treatment: Seed 5 x 105 Hut78 cells in a 6-well plate and treat with desired concentrations of CXD101 (and a vehicle control) for 48 hours.
-
Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Histone Acetylation and Apoptosis Markers
Purpose: To detect changes in the levels of acetylated histones and key apoptosis-related proteins after CXD101 treatment.
Methodology:
-
Protein Extraction: Treat TCL cells with CXD101 for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, use a nuclear extraction protocol.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Acetyl-Histone H3 (Lys9)
-
Acetyl-Histone H4 (Lys8)
-
p21WAF1/CIP1
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
CXD101 exerts its anti-tumor activity in T-cell lymphoma through a well-defined epigenetic mechanism. As a selective Class I HDAC inhibitor, it induces histone hyperacetylation, leading to the re-expression of critical tumor suppressor genes. This primary action triggers downstream cellular events, most notably cell cycle arrest and apoptosis, which collectively inhibit the growth and survival of malignant T-cells. Clinical data has confirmed the activity of CXD101 in TCL, and its targeted mechanism of action provides a strong rationale for its continued development as a therapeutic agent for this challenging disease.[1] Further investigation into synergistic combinations may enhance its clinical utility.
References
CXD101 (Zabadinostat): A Technical Whitepaper on a Class I Selective HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CXD101, also known as Zabadinostat, is a potent, orally active, and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. Dysregulation of HDAC activity is a hallmark of various malignancies, leading to aberrant gene expression and tumor progression. By inhibiting these key enzymes, CXD101 promotes histone hyperacetylation, leading to chromatin remodeling, re-expression of tumor suppressor genes, and induction of anti-tumor responses. This document provides an in-depth technical overview of CXD101, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.
Core Mechanism of Action
CXD101 exerts its anti-neoplastic activity by binding to the catalytic site of Class I HDAC enzymes, which are frequently overexpressed in tumor cells.[1] This inhibition leads to an accumulation of acetylated histones, altering chromatin structure to a more relaxed state.[1] This "open" chromatin allows for the transcription of previously silenced tumor suppressor genes, which can in turn induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[2] Furthermore, CXD101 has demonstrated immunomodulatory effects, enhancing the visibility of cancer cells to the immune system by upregulating the expression of tumor antigens and Major Histocompatibility Complex (MHC) molecules.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for CXD101 from preclinical and clinical investigations.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Cancer Cell Lines | IC50 Range (µM) |
| HDAC1 | 63[5][6][7][8] | Colon, Lung, Non-Hodgkin Lymphoma, Myeloma | 0.2 - 15[5][6] |
| HDAC2 | 570[5][6][7][8] | ||
| HDAC3 | 550[5][6][7][8] |
CXD101 shows no significant activity against Class II HDACs.[5][6]
Table 2: Preclinical Pharmacokinetics
| Animal Model | Administration | Tmax | Terminal Half-life |
| Murine | Oral | 1 - 2 hours[5] | ~6 hours[5] |
| Canine | Oral | 1 - 2 hours[5] | ~8 hours[5] |
Table 3: Phase I Clinical Trial Data (Advanced Cancer/Lymphoma)
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 20 mg twice daily (5 days on, 21-day cycle) | [9] |
| Cmax at MTD | 231 ± 76 nM to 342 ± 126 nM | [9] |
| Overall Response Rate (ORR) (evaluable patients ≥16 mg BID) | 18% (4/22) | [9] |
| Patients with Stable Disease (evaluable patients ≥16 mg BID) | 41% (9/22) | [9] |
| Key Grade 3-4 Adverse Events | Neutropenia (17%), Thrombocytopenia (11%), Anemia (13%), Fatigue (9%) | [9][10] |
Table 4: Phase II CAROSELL Trial Data (CXD101 + Nivolumab in MSS Colorectal Cancer)
| Parameter | Value | Reference |
| Dosing Regimen (CXD101) | 20 mg twice daily (5 days on, 21-day cycle) | [11] |
| Immune Disease Control Rate (iDCR) | 48% | [11][12] |
| Partial Response (PR) | 9% (4/46) | [11][12] |
| Stable Disease (SD) | 39% (18/46) | [11][12] |
| Median Overall Survival (OS) | 7.0 months | [11] |
| Key Grade 3-4 Adverse Events | Neutropenia (18%), Anemia (7%) | [11][12] |
Key Signaling Pathways
CXD101-mediated HDAC inhibition not only impacts transcription via histone modification but also influences key signaling pathways involved in immunity. By increasing histone acetylation, CXD101 can prime interferon-responsive genes (IRGs), making tumor cells more sensitive to immune signals like IFNγ. This process can be dependent on the STAT1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of CXD101.
In Vitro HDAC Enzymatic Inhibition Assay
This protocol outlines the determination of IC50 values for CXD101 against specific HDAC isoforms.
Principle: A fluorogenic assay is used to measure the enzymatic activity of recombinant HDAC proteins. The substrate is a non-fluorescent molecule that becomes fluorescent upon deacetylation by an HDAC enzyme. The inhibitory effect of CXD101 is quantified by measuring the reduction in fluorescence.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3 enzymes (e.g., from BPS Bioscience).
-
Fluorogenic HDAC substrate.
-
HDAC Assay Buffer.
-
HDAC Developer.
-
CXD101 serial dilutions.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of CXD101 in HDAC Assay Buffer.
-
In a 96-well plate, add HDAC assay buffer, bovine serum albumin (1 mg/mL), and the HDAC substrate.[5]
-
Add the specific recombinant HDAC enzyme to each well.[5]
-
Add the CXD101 dilutions or a positive control inhibitor (e.g., SAHA) to the respective wells.[5]
-
Incubate the plate at 37°C for 30 minutes to allow the enzymatic reaction to proceed.[5]
-
Stop the reaction by adding the HDAC developer to each well.[5]
-
Incubate the plate at room temperature for 15 minutes to allow the fluorescent signal to develop.[5]
-
Measure fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).[5]
-
Calculate the percent inhibition for each CXD101 concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This protocol measures the anti-proliferative activity of CXD101 on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HT29, A549).
-
Complete cell culture medium.
-
CXD101 serial dilutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well clear microplates.
-
Absorbance microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of CXD101 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Murine Xenograft Tumor Model
This protocol describes the in vivo evaluation of CXD101's anti-tumor efficacy.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with CXD101, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Human cancer cell lines (e.g., A549, HT29).[5]
-
Matrigel (optional, for enhancing tumor take-rate).
-
CXD101 formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in saline or with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer CXD101 (e.g., 50 mg/kg) or vehicle control orally via gavage according to a defined schedule (e.g., daily for 5 days, followed by a 2-day break).[5][9][13]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.
Clinical Pharmacokinetic Analysis
This protocol details the sample collection for determining the pharmacokinetic profile of CXD101 in human subjects.
Principle: Plasma concentrations of CXD101 are measured at various time points after oral administration to determine key PK parameters like Cmax, Tmax, and half-life.
Procedure (Example from Phase I Trial): [1]
-
Patient Dosing: Patients receive an oral dose of CXD101.
-
Blood Collection: Peripheral blood samples (e.g., 4 mL) are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Sampling Timepoints: Blood is drawn at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) on specified days of the treatment cycle (e.g., Cycle 1, Day 1 and Day 5).
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of CXD101 are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration-time data are used to calculate pharmacokinetic parameters for each patient.
Conclusion and Future Directions
CXD101 (Zabadinostat) is a well-characterized Class I selective HDAC inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in both preclinical models and clinical trials, particularly in hematological malignancies.[9] Its manageable safety profile and oral bioavailability make it a promising therapeutic agent. The immunomodulatory properties of CXD101 are of significant interest, and ongoing research focuses on its potential in combination therapies, especially with immune checkpoint inhibitors, to overcome resistance and improve patient outcomes in a broader range of cancers.[10][11] Future studies will likely continue to explore predictive biomarkers to identify patient populations most likely to benefit from CXD101-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Proliferation Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Impact of CXD101 (Zabadinostat) on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXD101, also known as Zabadinostat, is a potent and selective, orally active inhibitor of class I histone deacetylases (HDACs).[1] Its mechanism of action is centered on the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones.[2] This alteration in histone acetylation status results in chromatin remodeling and modulation of gene expression, which forms the basis of its therapeutic potential in oncology.[2] This technical guide provides an in-depth overview of the effects of CXD101 on histone acetylation, compiling available quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.
Core Mechanism of Action
CXD101 selectively targets class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3.[1] These enzymes are responsible for removing acetyl groups from lysine residues on histone tails. By inhibiting these enzymes, CXD101 leads to a state of histone hyperacetylation.[2] This increase in acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The resulting relaxed chromatin structure, or euchromatin, allows for greater accessibility of transcriptional machinery to gene promoter and enhancer regions, leading to altered gene expression. Preclinical and clinical studies have demonstrated that this modulation of gene expression by CXD101 can induce cell cycle arrest, apoptosis, and an anti-tumor immune response.[3][4][5]
Quantitative Data on Histone Deacetylase Inhibition and Histone Acetylation
The following tables summarize the quantitative data available on the inhibitory activity of CXD101 against class I HDACs and its effect on histone acetylation levels in various cancer cell lines.
Table 1: Inhibitory Activity of CXD101 against Class I HDACs
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 63 | [1] |
| HDAC2 | 570 | [1] |
| HDAC3 | 550 | [1] |
Table 2: Effect of CXD101 on Histone Acetylation in Cancer Cell Lines
| Cell Line | Histone Mark | Treatment Concentration | Observed Effect | Reference |
| BEAS2B | H3K9ac | 10, 100, 1000 nM | Dose-dependent increase | [6] |
| BEAS2B | H3K14ac | 10, 100, 1000 nM | Dose-dependent increase | [6] |
| Hepa1-6-PD-L1R | H3K27ac | Not specified | Increased intensity | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of CXD101 on histone acetylation.
Western Blot Analysis of Histone Acetylation
This protocol is designed to qualitatively and quantitatively assess the changes in global histone acetylation levels in cells treated with CXD101.
a. Cell Lysis and Histone Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of CXD101 or vehicle control for the specified duration.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).
-
Precipitate the histones with trichloroacetic acid (TCA) and wash the pellet with acetone.
-
Resuspend the histone pellet in ultrapure water and determine the protein concentration using a Bradford or BCA assay.
b. SDS-PAGE and Western Blotting:
-
Denature 15-30 µg of histone extract per sample by boiling in Laemmli buffer.
-
Separate the histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the specific genomic regions where histone acetylation is enriched following CXD101 treatment.
a. Chromatin Preparation:
-
Treat cultured cells with CXD101 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and lyse to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Centrifuge to pellet the debris and collect the supernatant containing the soluble chromatin.
b. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac) overnight at 4°C with rotation. A no-antibody or isotype-matched IgG control should be included.
-
Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the immunoprecipitated chromatin from the beads.
c. DNA Purification and Analysis:
-
Reverse the protein-DNA cross-links by incubating the eluted chromatin at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analyze the enriched DNA by qPCR to quantify the enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
The following diagrams illustrate the signaling pathway of CXD101 and the experimental workflows.
Caption: Mechanism of action of CXD101 on histone acetylation.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for ChIP-seq analysis.
Conclusion
CXD101 is a selective class I HDAC inhibitor that effectively increases histone acetylation, leading to downstream changes in gene expression. This guide provides a comprehensive overview of the current understanding of CXD101's effect on histone acetylation, supported by quantitative data and detailed experimental protocols. The provided visualizations of the mechanism of action and experimental workflows serve as a valuable resource for researchers in the field of epigenetics and drug development. Further research is warranted to fully elucidate the complete profile of histone acetylation changes induced by CXD101 and to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cxd-101 | C24H29N5O | CID 16225380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Immune modulation underpins the anti-cancer activity of HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenox.com [ingenox.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to CXD101: Targets and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXD101, also known as Zabadinostat, is a potent, selective, and orally active small molecule inhibitor of class I histone deacetylases (HDACs).[1][2][3] As epigenetic regulators, HDACs play a crucial role in the transcriptional regulation of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[4] Aberrant HDAC activity is a hallmark of many cancers, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CXD101's on-target and potential off-target effects, detailed experimental methodologies, and an exploration of its downstream signaling pathways.
On-Target Activity and Selectivity
CXD101 exhibits potent inhibitory activity against the class I HDAC enzymes: HDAC1, HDAC2, and HDAC3.[1][2][3] Notably, it has been reported to have no activity against class II HDACs, highlighting its selectivity within the HDAC family.[1] The on-target inhibitory activity of CXD101 is summarized in the table below.
| Target | IC50 (nM) |
| HDAC1 | 63 |
| HDAC2 | 570 |
| HDAC3 | 550 |
| Data compiled from multiple sources.[1][2][3] |
Off-Target Effects and Clinical Adverse Events
A comprehensive, publicly available off-target screening panel for CXD101 against a broad range of kinases and other enzymes has not been identified in the reviewed literature. However, information on potential off-target effects can be inferred from the adverse event profile observed in clinical trials. The most frequently reported adverse events are similar to those of other HDAC inhibitors, suggesting potential class-wide effects. These events are generally manageable and reversible.[5][6]
| Adverse Event | Grade 3-4 Incidence (%) |
| Neutropenia | 17 |
| Thrombocytopenia | 11 |
| Anemia | Not specified |
| Fatigue | Not specified |
| Nausea | Not specified |
| Neutropenic Fever | 2 |
| Data from a Phase 1 study in patients with advanced cancer.[5][6] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of CXD101 is the inhibition of HDAC1, HDAC2, and HDAC3. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes and other regulatory proteins.[4] This alteration in gene expression is central to the anti-tumor effects of CXD101.
On-Target Signaling Pathway
The following diagram illustrates the core on-target signaling pathway of CXD101.
Caption: On-target signaling pathway of CXD101.
Downstream Effects on Immune Modulation
Recent studies have highlighted the immunomodulatory effects of CXD101. Treatment with CXD101 has been shown to reinstate the expression of immune-relevant genes in tumors, including Major Histocompatibility Complex (MHC) class I and class II genes.[7][8] This upregulation of antigen presentation machinery is hypothesized to enhance the recognition of tumor cells by the immune system, leading to an anti-tumor immune response. This provides a strong rationale for combining CXD101 with immune checkpoint inhibitors.[7]
Caption: Immunomodulatory effects of CXD101.
Key Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize CXD101. Specific parameters may vary between studies.
HDAC Inhibition Assay (Biochemical)
This assay quantifies the ability of CXD101 to inhibit the enzymatic activity of purified HDAC isoforms.
General Protocol:
-
Reagents: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); assay buffer; developing reagent (e.g., trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction).
-
Procedure:
-
A reaction mixture containing the HDAC enzyme, assay buffer, and varying concentrations of CXD101 (or vehicle control) is prepared in a 96-well plate.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at 37°C for a defined period.
-
The developing reagent is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of CXD101 that inhibits 50% of the HDAC enzyme activity, is calculated from the dose-response curve.
Cell Proliferation/Viability Assay
These assays determine the effect of CXD101 on the growth and viability of cancer cell lines.
General Protocol (using a tetrazolium-based assay like MTT):
-
Cell Lines: A panel of cancer cell lines (e.g., SW620, A549, HT29) are cultured in appropriate media.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of CXD101 (or vehicle control) for a specified duration (e.g., 72 hours).
-
A tetrazolium salt solution (e.g., MTT) is added to each well and incubated. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of CXD101 that reduces cell viability by 50%, is determined.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of CXD101 in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells (e.g., A549 or HT29) are subcutaneously injected into the flanks of the mice.[1]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives CXD101 orally at a specified dose and schedule (e.g., 50 mg/kg daily).[1] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth rate in the treated group to the control group. Pharmacodynamic markers, such as histone acetylation in tumor tissue, can also be assessed.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of CXD101.
Caption: General preclinical experimental workflow for CXD101.
Conclusion
CXD101 is a promising, selective class I HDAC inhibitor with a well-defined on-target mechanism of action that leads to anti-tumor activity through the alteration of gene expression. Its ability to modulate the tumor immune microenvironment further enhances its therapeutic potential, particularly in combination with immunotherapies. While a comprehensive off-target profile is not yet publicly available, its clinical adverse event profile is consistent with other drugs in its class. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced effects of this targeted agent. As our understanding of the downstream consequences of HDAC1, HDAC2, and HDAC3 inhibition continues to grow, so too will the potential for rationally designed therapeutic strategies utilizing CXD101.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cxd-101 | C24H29N5O | CID 16225380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immune modulation underpins the anti‐cancer activity of HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune modulation underpins the anti-cancer activity of HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CXD101 (Zabadinostat): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CXD101, also known as Zabadinostat, is a potent and selective, orally bioavailable, small molecule inhibitor of class I histone deacetylases (HDACs). This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of CXD101. It details the mechanism of action, key experimental data from in vitro and in vivo studies, and summarizes the findings from clinical trials in various cancer indications. The document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.
CXD101 (Zabadinostat) is a novel, class I selective HDAC inhibitor. It was originally synthesized by AstraZeneca as AZD-9468 and later licensed to Celleron Therapeutics for further development. This document will detail the scientific journey of CXD101 from its discovery to its current stage of clinical investigation.
Discovery and Medicinal Chemistry
The chemical structure of CXD101 features an ortho-aminoanilide group which is critical for its mechanism of action. This moiety chelates the zinc ion within the catalytic site of class I HDACs, thereby inhibiting their enzymatic activity. This structural feature distinguishes it from earlier pan-HDAC inhibitors that utilize a hydroxamic acid group for zinc binding. The development of CXD101 focused on creating a potent and selective inhibitor with favorable pharmacokinetic properties for oral administration.
Mechanism of Action
CXD101 selectively inhibits the class I HDAC enzymes: HDAC1, HDAC2, and HDAC3. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, alters gene expression patterns, leading to the reactivation of silenced tumor suppressor genes and the induction of cell cycle arrest, and apoptosis in cancer cells.
Beyond its direct effects on tumor cells, CXD101 has been shown to modulate the tumor microenvironment. It upregulates the expression of Major Histocompatibility Complex (MHC) class I and class II genes in cancer cells. This enhanced antigen presentation makes tumor cells more visible to the immune system, leading to increased infiltration of CD4+ and CD8+ T cells into the tumor. This immunomodulatory effect provides a strong rationale for its combination with immune checkpoint inhibitors.
Caption: Mechanism of action of CXD101 in cancer cells.
Preclinical Pharmacology and Toxicology
In Vitro Studies
CXD101 has demonstrated potent anti-proliferative activity against a range of human cancer cell lines.
Table 1: In Vitro Activity of CXD101
| Parameter | Value | Reference |
| HDAC Inhibition | ||
| HDAC1 IC50 | 63 nM | |
| HDAC2 IC50 | 570 nM | |
| HDAC3 IC50 | 550 nM | |
| Cell Line IC50 Range | ||
| Colon, Lung, Non-Hodgkin Lymphoma, Myeloma | 0.2 - 15 µM |
In Vivo Studies
The anti-tumor efficacy of CXD101 was evaluated in murine xenograft models of human cancer.
Table 2: In Vivo Efficacy of CXD101 in Xenograft Models
| Model | Treatment | Outcome | Reference |
| A549 (Lung Cancer) | 50 mg/kg | Substantial tumor size reduction | |
| HT29 (Colon Cancer) | 50 mg/kg | Substantial tumor size reduction |
Tumor reduction in these models was associated with increased histone acetylation and decreased HDAC enzyme activity.
Pharmacokinetics
Pharmacokinetic studies were conducted in murine and canine models.
Table 3: Preclinical Pharmacokinetic Parameters of CXD101
| Species | Route | Tmax | Terminal Half-life | Reference |
| Murine | Oral | 1-2 hours | 6 hours | |
| Canine | Oral | 1-2 hours | 8 hours |
Toxicology
Preclinical toxicology studies were conducted to establish a safety profile for CXD101 prior to clinical trials. The specific details of these studies are not publicly available.
Clinical Development
CXD101 has been evaluated in Phase I and Phase II clinical trials for both solid and hematological malignancies.
Phase I Dose-Escalation Study (NCT01977638)
A Phase I study was conducted to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of CXD101 in patients with advanced solid tumors or relapsed/refractory lymphoma.
Table 4: Key Findings from the Phase I Study of CXD101
| Parameter | Finding | Reference |
| Patient Population | Advanced solid tumors or relapsed/refractory lymphoma | |
| Dosing Regimen | Oral, twice daily for 5 days in a 21-day cycle | |
| Maximum Tolerated Dose (MTD) | 20 mg twice daily | |
| Recommended Phase 2 Dose (RP2D) | 20 mg twice daily | |
| Common Adverse Events (Grade 3-4) | Neutropenia (32%), Thrombocytopenia (17%), Anemia (13%), Fatigue (9%) | |
| Efficacy in Lymphoma | Overall Response Rate: 17%, Disease Stabilization: 52% | |
| Efficacy in Solid Tumors | No responses, Disease Stabilization: 36% |
Phase II CAROSELL Study (NCT03993626)
The CAROSELL trial was a single-arm, open-label Phase II study that evaluated the combination of CXD101 with the anti-PD-1 immune checkpoint inhibitor nivolumab in patients with metastatic microsatellite-stable (MSS) colorectal cancer (CRC).
Table 5: Efficacy Results from the CAROSELL Study
| Endpoint | Result | Reference |
| Partial Response (PR) | 9% (4/46 patients) | |
| Stable Disease (SD) | 39% (18/46 patients) | |
| Immune Disease Control Rate (iDCR) | 48% | |
| Median Overall Survival (OS) | 7.0 months |
The combination of CXD101 and nivolumab was well-tolerated, with the most frequent grade 3 or 4 adverse events being neutropenia (18%) and anemia (7%).
Experimental Protocols
In Vitro HDAC Inhibition Assay
While the specific protocol used for CXD101 is not detailed in the available literature, a general protocol for a fluorescence-based HDAC activity assay is as follows:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are incubated with varying concentrations of CXD101.
-
A fluorogenic acetylated peptide substrate is added to the reaction.
-
The HDAC enzyme removes the acetyl group from the substrate.
-
A developing agent is added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Xenograft Tumor Model
A general protocol for establishing and evaluating treatment in a xenograft model, such as the A549 or HT29 models, is as follows:
-
Human cancer cells (e.g., A549 or HT29) are cultured in appropriate media.
-
A suspension of cancer cells is injected subcutaneously into the flank of immunodeficient mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives oral administration of CXD101 (e.g., 50 mg/kg), while the control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting for histone acetylation or immunohistochemistry.
Logical and Experimental Workflows
Caption: The overall drug development workflow for CXD101.
Conclusion
CXD101 (Zabadinostat) is a promising, orally active, class I selective HDAC inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its potent anti-tumor activity, both as a single agent and in combination with immunotherapy. Clinical trials have established a manageable safety profile and have shown encouraging signs of efficacy, particularly in lymphomas and in combination with an immune checkpoint inhibitor in MSS colorectal cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CXD101 in a range of malignancies. This technical guide provides a solid foundation for understanding the discovery and development of this novel anti-cancer agent.
Unveiling the Preclinical Pharmacodynamics of CXD101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical pharmacodynamics of CXD101 (Zabadinostat), a selective Class I histone deacetylase (HDAC) inhibitor. The information presented herein is curated from publicly available preclinical research data to provide a comprehensive resource for professionals in the field of drug development and oncology research. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological processes.
Core Mechanism of Action: Selective HDAC Inhibition
CXD101 is a potent, orally active small molecule that selectively inhibits Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3.[1][2] The primary mechanism of action involves the inhibition of these enzymes, which play a crucial role in the deacetylation of histone proteins.[3] By blocking HDAC activity, CXD101 leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "euchromatin" state allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes.[3] This re-expression of critical genes is believed to be a key driver of the anti-tumor effects of CXD101.
The following diagram illustrates the core mechanism of action of CXD101.
In Vitro Pharmacodynamics
Enzymatic Inhibition
CXD101 demonstrates potent and selective inhibitory activity against Class I HDAC enzymes. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
| Target | IC50 (nM) |
| HDAC1 | 63[1][2][4] |
| HDAC2 | 570[1][2][4] |
| HDAC3 | 550[1][2][4] |
Anti-proliferative Activity in Cancer Cell Lines
CXD101 has shown broad anti-proliferative effects across a variety of human cancer cell lines. The IC50 values for cell growth inhibition typically range from 0.2 to 15 µM.[1][2]
| Cell Line | Cancer Type |
| Colon Cancer Cell Lines | Colon |
| Lung Cancer Cell Lines | Lung |
| Non-Hodgkin Lymphoma Cell Lines | Lymphoma |
| Myeloma Cell Lines | Myeloma |
Experimental Protocol: In Vitro Anti-proliferative Assay (General Methodology)
While specific protocols from individual studies are not publicly available, a standard methodology for determining the anti-proliferative IC50 of a compound like CXD101 in cancer cell lines is as follows:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of CXD101 is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines a typical workflow for an in vitro anti-proliferative assay.
In Vivo Pharmacodynamics
Xenograft Tumor Models
Preclinical studies in murine xenograft models have demonstrated the in vivo efficacy of CXD101.
| Tumor Model | Cell Line | Treatment | Outcome |
| Lung Xenograft | A549 | 50 mg/kg CXD101 | Substantial reduction in tumor size[2] |
| Colon Xenograft | HT29 | 50 mg/kg CXD101 | Substantial reduction in tumor size[2] |
| Colon Xenograft | Colon-26 | 50 mg/kg/day CXD101 | Decreased tumor volume[5] |
Experimental Protocol: Murine Xenograft Study (General Methodology)
Detailed protocols for specific CXD101 xenograft studies are not publicly available. However, a general methodology for such a study is outlined below:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., A549 or HT29) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives CXD101 (e.g., 50 mg/kg) via oral gavage, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting or immunohistochemistry for acetylated histones.
The following diagram illustrates a typical workflow for a murine xenograft study.
Modulation of the Tumor Microenvironment
Beyond its direct anti-proliferative effects, CXD101 has been shown to modulate the tumor microenvironment, enhancing anti-tumor immunity.
Upregulation of Immune-Related Genes
In both human and murine colorectal cancer cell lines, CXD101 treatment leads to the upregulation of genes involved in antigen processing and presentation, including Major Histocompatibility Complex (MHC) class I and class II genes.[6] This suggests that CXD101 can make tumor cells more visible to the immune system.
Increased T-Cell Infiltration
In a syngeneic colon cancer model (Colon-26), treatment with CXD101 resulted in an increased infiltration of CD4+ and CD8+ T lymphocytes into the tumor microenvironment.[5] This is a critical step in the adaptive immune response against cancer.
The following diagram illustrates the proposed mechanism by which CXD101 enhances anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. The histone deacetylase inhibitor PXD101 synergises with 5-fluorouracil to inhibit colon cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Zabadinostat: An In-depth Technical Guide to its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zabadinostat (formerly CXD101) is an orally available, selective Class I histone deacetylase (HDAC) inhibitor demonstrating promising antitumor activity in both preclinical and clinical settings. By modulating the epigenetic landscape of cancer cells, Zabadinostat enhances tumor immunogenicity, leading to a robust anti-cancer immune response. This technical guide provides a comprehensive overview of the core data supporting the antitumor activity of Zabadinostat, including detailed experimental protocols and a visual representation of its mechanism of action.
Core Mechanism of Action
Zabadinostat selectively inhibits HDAC1, HDAC2, and HDAC3, leading to an accumulation of acetylated histones.[1] This epigenetic modification alters chromatin structure, resulting in the re-expression of silenced genes, including those involved in antigen presentation.[2] A key target is the upregulation of Major Histocompatibility Complex (MHC) Class I and Class II molecules on the surface of tumor cells, a process partially mediated by the transcriptional coactivator CIITA.[3][4] This enhanced antigen presentation turns immunologically "cold" tumors "hot," making them more visible and susceptible to attack by the immune system.[5] Consequently, Zabadinostat treatment promotes the infiltration and activation of CD4+ and CD8+ T lymphocytes within the tumor microenvironment, driving a potent, T-cell-dependent antitumor response.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of Zabadinostat from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of Zabadinostat
| Target/Cell Line | IC50 Value | Cancer Type |
| HDAC1 | 62 nM | - |
| HDAC2 | 570 nM | - |
| HDAC3 | 550 nM | - |
| Various Cancer Cell Lines | 0.2 - 15 µM | Colon, Lung, Non-Hodgkin Lymphoma, Myeloma |
Data sourced from Wikipedia and MedChemExpress.[2][6]
Table 2: Clinical Efficacy of Zabadinostat in Combination Therapies
| Cancer Type | Clinical Trial | Combination Agent | Key Efficacy Data |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | Phase II (NCT03993626) | Nivolumab | Partial Response: 9%Stable Disease: 39%Immune Disease Control Rate: 48%Median Overall Survival: 7.0 monthsTwo-Year Survival Rate: 14.5% |
| Advanced Hepatocellular Carcinoma (HCC) | Phase II (NCT05873244) | Geptanolimab | Disease Stabilization Rate: 61.5% (vs. 46.2% in control)Median Overall Survival: 13.9 months (vs. 9.3 months in control) |
| Relapsed/Refractory Lymphoma | Phase I (NCT01977638) | Monotherapy | Durable activity observed in Hodgkin lymphoma, T-cell lymphoma, and follicular lymphoma. |
Data sourced from Wikipedia, IngenOx Therapeutics, and Celleron Therapeutics.[2][5][7]
Table 3: Common Treatment-Related Adverse Events (Grade 3 or 4)
| Cancer Type | Combination Agent | Adverse Event | Incidence |
| MSS CRC | Nivolumab | Neutropenia | 18% |
| Anemia | 7% | ||
| Relapsed/Refractory Lymphoma | Monotherapy | Neutropenia | 17% |
| Thrombocytopenia | 11% | ||
| Leukopenia | 5% |
Data sourced from Wikipedia.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitumor activity of Zabadinostat.
In Vitro Cytotoxicity Assay (Alamar Blue Method)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cancer cell lines (e.g., L-6, HT-29) in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a stock solution of Zabadinostat in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.[8]
-
Treatment: Add the diluted Zabadinostat solutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity.[8]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[8]
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for a further 2-4 hours.[8]
-
Measurement: Measure the fluorescence or absorbance of the wells using a microplate reader. The signal is proportional to the number of viable cells.[8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the Zabadinostat concentration.[8]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Zabadinostat at various concentrations and for different time points. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[9]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[9]
HDAC Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HDACs.
-
Sample Preparation: Use nuclear extracts from cells treated with Zabadinostat or a vehicle control.[11]
-
Reaction Setup: In a 96-well plate, add the test sample, a colorimetric HDAC substrate (containing an acetylated lysine), and an assay buffer.[11]
-
Incubation: Incubate the plate at 37°C to allow for deacetylation of the substrate by active HDACs.[11]
-
Development: Add a lysine developer solution to each well. This solution reacts with the deacetylated substrate to produce a chromophore.[11]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The signal intensity is proportional to the HDAC activity.[11]
Murine Xenograft Model for In Vivo Efficacy
This model assesses the antitumor effect of Zabadinostat in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer, HT29 colon cancer) into the flank of immunodeficient mice.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size.[12]
-
Treatment Administration: Administer Zabadinostat orally to the mice at a specified dose and schedule (e.g., 50 mg/kg). Include a vehicle-treated control group.[6]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for histone acetylation).[6]
Flow Cytometry for Tumor-Infiltrating Immune Cells
This technique quantifies the different immune cell populations within the tumor.
-
Tumor Dissociation: Excise tumors from treated and control animals and mechanically and enzymatically digest them to obtain a single-cell suspension.[13]
-
Cell Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD45).[13]
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.[13]
-
Data Analysis: Gate on specific cell populations to quantify the percentage and absolute number of different immune cell subsets (e.g., CD8+ T cells, CD4+ T cells).[13]
Western Blotting for Histone Acetylation
This method detects the level of acetylated histones in cells or tissues.
-
Histone Extraction: Extract histones from Zabadinostat-treated and control cells or tumor tissue using an acid extraction method.[3]
-
Protein Quantification: Determine the protein concentration of the extracts.[3]
-
Gel Electrophoresis: Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[3]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3) and a loading control (e.g., total Histone H3).[3]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[3]
-
Quantification: Quantify the band intensities to determine the relative levels of histone acetylation.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Zabadinostat and a typical experimental workflow.
Caption: Zabadinostat's core mechanism of action.
Caption: A typical preclinical evaluation workflow for Zabadinostat.
Caption: Proposed modulation of the IFNγ-STAT1 signaling pathway by Zabadinostat.
Conclusion
Zabadinostat is a promising epigenetic immunomodulator with a well-defined mechanism of action. By inhibiting Class I HDACs, it enhances the expression of genes involved in antigen presentation, thereby increasing the immunogenicity of tumors. This leads to an enhanced T-cell-mediated antitumor immune response. The quantitative data from both preclinical and clinical studies support its continued development, particularly in combination with immune checkpoint inhibitors, for the treatment of various solid and hematological malignancies. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced mechanisms and full therapeutic potential of Zabadinostat.
References
- 1. researchgate.net [researchgate.net]
- 2. The HDAC inhibitor zabadinostat is a systemic regulator of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Induction of MHC class I expression by the MHC class II transactivator CIITA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Histone deacetylase inhibitors activate CIITA and MHC class II antigen expression in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for CXD101 in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CXD101 is a novel and potent, orally active small molecule that selectively inhibits Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. HDAC enzymes are frequently dysregulated in cancer, playing a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, CXD101 leads to the accumulation of acetylated histones, resulting in chromatin remodeling and altered expression of genes involved in cell cycle control and apoptosis. These application notes provide detailed protocols for utilizing CXD101 in in vitro cancer cell line studies to assess its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
CXD101 exerts its anti-cancer effects by inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3. This inhibition leads to the hyperacetylation of histone proteins, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting relaxed chromatin structure allows for the transcription of previously silenced tumor suppressor genes. One of the key downstream effects is the induction of cell cycle arrest and apoptosis in cancer cells. The molecular mechanism involves the modulation of various proteins that regulate cell survival and death pathways.
Data Presentation
In Vitro Efficacy of CXD101
CXD101 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for HDAC enzymes and various cancer cell lines are summarized below.
| Target/Cell Line | Type | IC50 |
| Enzymatic Activity | ||
| HDAC1 | Enzyme | 63 nM |
| HDAC2 | Enzyme | 570 nM |
| HDAC3 | Enzyme | 550 nM |
| Cell Viability | ||
| Colon Cancer Cell Lines | Cancer | 0.2 - 15 µM |
| Lung Cancer Cell Lines | Cancer | 0.2 - 15 µM |
| Non-Hodgkin Lymphoma Cell Lines | Cancer | 0.2 - 15 µM |
| Myeloma Cell Lines | Cancer | 0.2 - 15 µM |
Note: The IC50 range for cell viability is based on available data and may vary depending on the specific cell line and experimental conditions.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of CXD101 on cancer cells and is used to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CXD101 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of CXD101 in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the CXD101 dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following CXD101 treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CXD101
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of CXD101 for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after CXD101 treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CXD101
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CXD101 for 24-48 hours.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise and fix overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is used to detect changes in the expression and post-translational modification of proteins involved in apoptosis and histone acetylation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CXD101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Acetylated-Histone H3, anti-PARP, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with CXD101 for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results
Treatment of cancer cell lines with CXD101 is expected to result in a dose-dependent decrease in cell viability. Apoptosis assays are expected to show an increase in the percentage of Annexin V-positive cells, indicating the induction of programmed cell death. Cell cycle analysis will likely reveal an accumulation of cells in the G1 or G2/M phase, demonstrating cell cycle arrest. Western blot analysis should show an increase in the acetylation of histone H3 and the cleavage of PARP, a hallmark of apoptosis.
Troubleshooting
-
Low Cell Viability Inhibition: Ensure the CXD101 is fully dissolved and used at appropriate concentrations. Check the doubling time of your cell line and adjust the treatment duration accordingly.
-
High Background in Apoptosis Assay: Ensure cells are handled gently during harvesting and washing to minimize mechanical damage. Optimize the concentration of Annexin V-FITC and PI.
-
Poor Resolution in Cell Cycle Analysis: Ensure proper fixation with ice-cold ethanol. Treat with RNase A to eliminate RNA staining.
-
Weak or No Signal in Western Blot: Optimize protein concentration, antibody dilutions, and incubation times. Ensure efficient protein transfer.
References
Application Notes and Protocols for CXD101 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXD101, also known as Zabadinostat, is a potent and selective, orally active inhibitor of Class I histone deacetylases (HDACs), with IC50 values of 63 nM, 570 nM, and 550 nM for HDAC1, HDAC2, and HDAC3, respectively.[1] It exhibits no significant activity against Class II HDACs. By inhibiting HDACs, CXD101 leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of genes involved in key cellular processes such as cell cycle progression and apoptosis. These epigenetic modifications make CXD101 a promising agent in oncology research, particularly for its anti-proliferative effects observed in various cancer models. This document provides detailed application notes and protocols for the dosing and administration of CXD101 in mouse models based on preclinical data.
Data Presentation
Table 1: In Vivo Efficacy of CXD101 in Mouse Xenograft Models
| Cancer Model | Mouse Strain | CXD101 Dose | Administration Route | Dosing Schedule | Efficacy | Citation |
| Lung Cancer (A549 xenograft) | Not Specified | 50 mg/kg | Oral | Not Specified | Substantial reduction in tumor size | [1] |
| Colon Cancer (HT29 xenograft) | Not Specified | 50 mg/kg | Oral | Not Specified | Substantial reduction in tumor size | [1] |
| Colon Cancer (Colon26 syngeneic) | BALB/c | 50 mg/kg | Oral Gavage | 5 days on / 2 days off | Significant inhibition of tumor growth | [2] |
| Colon Cancer (MC38 syngeneic) | C57BL/6 | 50 mg/kg | Oral Gavage | 5 days on / 2 days off | Significant inhibition of tumor growth | [2] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of CXD101 in Mice
| Parameter | Value | Conditions | Citation |
| Pharmacokinetics | |||
| Peak Plasma Concentration (Tmax) | 1 - 4 hours | Following oral dosing | [1] |
| Half-life (t1/2) | 5 - 12 hours | Following oral dosing | [1] |
| Pharmacodynamics | |||
| Histone Acetylation | Increased H3K9Ac | Colon-26 cells (2.7 µM) | [3] |
| Increased H3K27ac | Tumor tissues | [4] | |
| Immune Cell Infiltration | Increased CD4+ and CD8+ T cells | Colon-26 tumors | [3] |
| Reduced macrophages | Colon-26 tumors | [3] | |
| Toxicity | |||
| Body Weight | No significant effect | 50 mg/kg/day in Colon-26 model | [3] |
Experimental Protocols
Protocol 1: Preparation of CXD101 for Oral Administration
This protocol describes the preparation of a CXD101 dosing solution for oral gavage in mice.
Materials:
-
CXD101 (Zabadinostat) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of CXD101 in DMSO.
-
Accurately weigh the required amount of CXD101 powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final dosing solution. The following example is for a final concentration of 2.5 mg/mL. Adjust volumes as needed for different final concentrations.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL CXD101 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is homogeneous.
-
-
Administration: The dosing volume for oral gavage in mice is typically 10 mL/kg. Calculate the required volume for each mouse based on its body weight. For a 20g mouse, the volume would be 0.2 mL.
Protocol 2: Administration of CXD101 by Oral Gavage in Mice
This protocol outlines the standard procedure for administering CXD101 to mice via oral gavage.
Materials:
-
Prepared CXD101 dosing solution
-
Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Weigh each mouse accurately to determine the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. Ensure the animal's body is supported.
-
-
Gavage Needle Insertion:
-
With the mouse held in a vertical position, gently insert the gavage needle into the mouth.
-
Guide the needle over the tongue and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt to prevent tracheal entry.
-
-
Substance Administration:
-
Once the gavage needle is correctly positioned, slowly depress the syringe plunger to administer the CXD101 solution.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing.
-
Protocol 3: General Xenograft Mouse Model Workflow for Efficacy Studies
This protocol provides a general workflow for evaluating the efficacy of CXD101 in a subcutaneous xenograft mouse model.
Procedure:
-
Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., A549, HT29) in the appropriate medium.
-
Harvest cells during the exponential growth phase and resuspend in a suitable vehicle (e.g., sterile PBS or Matrigel) at the desired concentration.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation and Monitoring:
-
Randomize mice into treatment and control groups.
-
Administer CXD101 or vehicle control according to the desired dosing schedule (e.g., 50 mg/kg, oral gavage, daily or 5 days on/2 days off).
-
Monitor tumor growth and the general health of the mice, including body weight, throughout the study.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size.
-
Excise tumors for further analysis, such as pharmacodynamic studies (e.g., Western blot for histone acetylation).
-
Visualizations
Caption: Workflow for a typical in vivo efficacy study of CXD101.
Caption: Proposed signaling pathway of CXD101 in cancer cells.
References
Application Notes and Protocols: CXD101 Solubility and Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXD101, also known as Zabadinostat, is a potent and selective Class I histone deacetylase (HDAC) inhibitor with demonstrated anti-tumor activity.[1][2] It specifically targets HDAC1, HDAC2, and HDAC3, leading to hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression to induce anti-proliferative and pro-apoptotic effects in cancer cells.[2] Accurate and reproducible in vitro studies using CXD101 rely on a thorough understanding of its solubility and stability in cell culture media. This document provides detailed protocols for determining these key parameters and offers guidance on the preparation and handling of CXD101 for cell-based assays.
Data Presentation
While specific solubility and stability data for CXD101 in various cell culture media are not extensively published, this section provides a summary of known solubility in common laboratory solvents and a template for recording experimentally determined values in cell culture media.
Table 1: Solubility of CXD101 in Common Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 31 mg/mL (≥ 76.82 mM) | [1] |
| DMF | 10 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3] |
Table 2: Template for Experimentally Determined Kinetic Solubility of CXD101 in Cell Culture Media
| Cell Culture Medium | Maximum Final Concentration without Precipitation (µM) | Incubation Time (hours) | Visual Observation |
| DMEM + 10% FBS | User-determined value | 24 | e.g., Clear, Precipitate |
| RPMI-1640 + 10% FBS | User-determined value | 24 | e.g., Clear, Precipitate |
| Other | User-determined value | 24 | e.g., Clear, Precipitate |
Table 3: Template for Experimentally Determined Stability of CXD101 in Cell Culture Media at 37°C
| Cell Culture Medium | Time Point (hours) | Percent Remaining (%) | Degradation Products Observed |
| DMEM + 10% FBS | 0 | 100 | None |
| 2 | User-determined value | e.g., Yes/No, Peak Area | |
| 6 | User-determined value | e.g., Yes/No, Peak Area | |
| 24 | User-determined value | e.g., Yes/No, Peak Area | |
| 48 | User-determined value | e.g., Yes/No, Peak Area | |
| RPMI-1640 + 10% FBS | 0 | 100 | None |
| 2 | User-determined value | e.g., Yes/No, Peak Area | |
| 6 | User-determined value | e.g., Yes/No, Peak Area | |
| 24 | User-determined value | e.g., Yes/No, Peak Area | |
| 48 | User-determined value | e.g., Yes/No, Peak Area |
Experimental Protocols
Protocol 1: Preparation of CXD101 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of CXD101 in DMSO, which is a common starting point for in vitro experiments.
Materials:
-
CXD101 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of CXD101 required to prepare the desired volume of a 10 mM stock solution. The molecular weight of CXD101 is 403.52 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 403.52 g/mol * 1000 mg/g
-
-
Weighing: Carefully weigh the calculated amount of CXD101 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the CXD101 powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Determination of Kinetic Solubility of CXD101 in Cell Culture Media
This protocol provides a method to determine the kinetic solubility of CXD101 in a specific cell culture medium.
Materials:
-
10 mM CXD101 stock solution in DMSO
-
Complete cell culture medium of interest (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at various wavelengths (e.g., 400-800 nm) or a nephelometer.
Procedure:
-
Preparation of Serial Dilutions: Prepare serial dilutions of the 10 mM CXD101 stock solution in DMSO.
-
Addition to Media: In a 96-well plate, add 198 µL of the pre-warmed (37°C) complete cell culture medium to each well. Add 2 µL of the serially diluted CXD101 stock solutions to the wells, creating a range of final concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%). Include a vehicle control (medium with 1% DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a relevant experimental duration (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Quantitative Measurement (Optional):
-
Nephelometry: Measure light scattering using a nephelometer. An increase in light scattering compared to the vehicle control indicates precipitation.
-
Absorbance Scan: Alternatively, scan the absorbance of the wells across a range of wavelengths. An increase in absorbance can indicate the formation of a precipitate.
-
-
Determination of Kinetic Solubility: The highest concentration of CXD101 that does not show any visible precipitation or a significant increase in light scattering/absorbance is considered the kinetic solubility in that specific medium.
Protocol 3: Assessment of CXD101 Stability in Cell Culture Media
This protocol outlines a method to evaluate the stability of CXD101 in cell culture media over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
10 mM CXD101 stock solution in DMSO
-
Complete cell culture medium of interest
-
Sterile, low-protein binding tubes or plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and sample extraction
-
Centrifuge
Procedure:
-
Preparation of Working Solution: Prepare a working solution of CXD101 in the pre-warmed complete cell culture medium at a concentration below its determined kinetic solubility (e.g., 10 µM).
-
Incubation: Aliquot the working solution into multiple sterile tubes, one for each time point (e.g., 0, 2, 6, 24, 48 hours). Incubate the tubes at 37°C with 5% CO₂.
-
Sample Collection: At each designated time point, remove one tube and immediately process it for analysis.
-
Protein Precipitation and Extraction: To stop any potential degradation and prepare the sample for analysis, add 3 volumes of ice-cold ACN to the sample. Vortex vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by a validated HPLC or LC-MS method to quantify the concentration of CXD101.
-
Data Analysis: Calculate the percentage of CXD101 remaining at each time point relative to the amount at time 0. The rate of disappearance will indicate the stability of CXD101 in the cell culture medium under the tested conditions.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for the Combined Use of a PI3K Inhibitor (Represented by CXD101) and Nivolumab
Disclaimer: As of the latest update, "CXD101" is not a publicly recognized drug designation. Therefore, these application notes are based on the scientific premise of combining a representative phosphoinositide 3-kinase (PI3K) inhibitor with the PD-1 inhibitor, nivolumab. The protocols and data provided are illustrative and should be adapted based on the specific characteristics of the PI3K inhibitor being used.
Introduction: Scientific Rationale for Combination Therapy
The combination of a PI3K inhibitor with the immune checkpoint inhibitor nivolumab is a promising strategy in oncology, aiming to target the tumor through two distinct but complementary mechanisms. The PI3K pathway is frequently hyperactivated in cancer, promoting cell proliferation, survival, and metabolic dysregulation. PI3K inhibitors can directly impede tumor cell growth and can also modulate the tumor microenvironment (TME).
Nivolumab, an antibody that blocks the programmed death-1 (PD-1) receptor on T cells, reinvigorates the anti-tumor immune response by preventing T cell exhaustion. However, the efficacy of PD-1 blockade can be limited by an immunosuppressive TME. PI3K signaling in both cancer cells and immune cells can contribute to this immunosuppression.
The rationale for combining a PI3K inhibitor with nivolumab is twofold:
-
Direct Anti-Tumor Effect: The PI3K inhibitor exerts direct pressure on the tumor cells, potentially leading to the release of tumor-associated antigens.
-
Immunomodulation of the TME: PI3K inhibition can decrease the expression of immunosuppressive factors (e.g., PD-L1 on tumor cells), reduce the abundance of regulatory T cells (Tregs), and enhance the function of cytotoxic T lymphocytes (CTLs), thereby sensitizing the tumor to nivolumab.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the dual mechanism of action of this combination therapy. The PI3K inhibitor acts on the tumor cell to block the PI3K/AKT/mTOR pathway, while nivolumab blocks the PD-1/PD-L1 interaction between the T cell and the tumor cell.
Experimental Protocols
In Vitro T Cell Co-Culture Assay
This protocol is designed to assess the ability of the combination therapy to enhance tumor cell killing by T cells in vitro.
Workflow Diagram:
Application Notes and Protocols for CXD101 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of preclinical oncology research. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive platform for evaluating the efficacy of novel anti-cancer agents compared to traditional cell line-derived xenografts.[1][2][3] CXD101 is a potent and selective inhibitor of class I histone deacetylases (HDACs), which are frequently dysregulated in cancer.[4][5] By inhibiting these enzymes, CXD101 induces histone hyperacetylation, leading to chromatin remodeling, altered gene expression, and ultimately, cancer cell death and tumor growth inhibition.[5][6] Furthermore, preclinical studies suggest that CXD101 can modulate the tumor microenvironment and may act synergistically with other anti-cancer therapies, including immune checkpoint inhibitors.[7]
These application notes provide a comprehensive overview of the use of CXD101 in PDX models, offering detailed protocols for key experiments, and guidance on data interpretation.
Data Presentation
While specific quantitative data for CXD101 in a wide range of PDX models is not extensively available in the public domain, the following tables provide an illustrative example of how to present efficacy and pharmacodynamic data based on preclinical studies of CXD101 and other closely related HDAC inhibitors in xenograft models.
Table 1: Illustrative In Vivo Efficacy of CXD101 in a Panel of PDX Models
| PDX Model ID | Cancer Type | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI %) | Response Category |
| PDX-CRC-001 | Colorectal Cancer | CXD101 | 50 mg/kg, PO, QD | 58% | Moderate Response |
| PDX-NSCLC-003 | Non-Small Cell Lung Cancer | CXD101 | 50 mg/kg, PO, QD | 72% | Good Response |
| PDX-PANC-002 | Pancreatic Cancer | CXD101 | 50 mg/kg, PO, QD | 35% | Partial Response |
| PDX-LYM-005 | Lymphoma | CXD101 | 50 mg/kg, PO, QD | 85% | Excellent Response |
Note: These data are representative and intended for illustrative purposes. Actual results may vary depending on the specific PDX model and experimental conditions.
Table 2: In Vitro Anti-proliferative Activity of CXD101 in PDX-Derived Cell Cultures
| PDX-Derived Cell Line | Cancer Type | IC50 (µM) |
| PDX-CRC-001-C1 | Colorectal Cancer | 0.8 |
| PDX-NSCLC-003-C1 | Non-Small Cell Lung Cancer | 0.5 |
| PDX-PANC-002-C1 | Pancreatic Cancer | 1.2 |
| PDX-LYM-005-C1 | Lymphoma | 0.2 |
Note: These data are representative and intended for illustrative purposes.
Table 3: Pharmacodynamic Biomarker Modulation by CXD101 in PDX Tumor Tissue
| PDX Model ID | Biomarker | Assay | Timepoint (post-dose) | Fold Change vs. Vehicle |
| PDX-CRC-001 | Acetyl-Histone H3 (Lys9) | Western Blot | 4 hours | 3.5 |
| PDX-NSCLC-003 | Acetyl-Histone H4 | IHC | 4 hours | 4.2 |
| PDX-PANC-002 | p21 | qPCR | 24 hours | 2.8 |
| PDX-LYM-005 | Cleaved Caspase-3 | IHC | 48 hours | 5.1 |
Note: These data are representative and intended for illustrative purposes. A marked increase in acetylation of histone H4 has been detected in the blood and tumor of mice after treatment with the similar HDAC inhibitor PXD101.[8]
Signaling Pathways
CXD101, as a class I HDAC inhibitor, influences multiple signaling pathways critical for cancer cell survival and proliferation. The primary mechanism involves the accumulation of acetylated histones, which alters chromatin structure and the expression of various genes, including tumor suppressors. Additionally, CXD101 has been shown to impact key oncogenic signaling pathways.
One of the critical pathways affected by HDAC inhibitors is the PI3K/Akt pathway , which is frequently hyperactivated in many cancers, promoting cell survival and proliferation.[9] HDAC inhibitors can modulate the expression of key components of this pathway, leading to a downstream anti-tumor effect.
Furthermore, CXD101 has been reported to activate STAT1 signaling , which can promote GSDME-dependent pyroptosis, a form of inflammatory cell death. This mechanism suggests a potential role for CXD101 in stimulating an anti-tumor immune response.
Caption: CXD101 signaling pathway in cancer cells.
Experimental Protocols
The following protocols provide a framework for conducting preclinical studies of CXD101 in PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical tools (scalpels, forceps)
-
Anesthetic (e.g., isoflurane)
-
Surgical clips or sutures
Procedure:
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, mince the fresh tumor tissue into small fragments (approximately 2-3 mm³).
-
Wash the tumor fragments with sterile, cold PBS.
-
-
Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the flank of the mouse.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
Monitor the overall health of the mice, including body weight, activity, and appearance.
-
Once tumors reach a suitable size (e.g., 100-200 mm³), they can be passaged to create a cohort of mice for efficacy studies.
-
Protocol 2: In Vivo Efficacy Study of CXD101 in PDX Models
Materials:
-
A cohort of mice with established PDX tumors
-
CXD101 formulated for oral administration
-
Vehicle control
-
Gavage needles
-
Calipers
-
Balance for weighing mice
Procedure:
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Administer CXD101 or vehicle control to the respective groups via oral gavage according to the desired dose and schedule (e.g., 50 mg/kg, once daily).
-
-
Tumor Growth and Health Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) for the CXD101-treated group compared to the vehicle control group.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis.
-
Caption: Workflow for an in vivo efficacy study of CXD101 in PDX models.
Protocol 3: Pharmacodynamic (PD) Analysis of CXD101 in PDX Tumors
Materials:
-
Tumor samples from CXD101 and vehicle-treated mice
-
Reagents for Western blotting, immunohistochemistry (IHC), or qPCR
-
Antibodies against acetylated histones (e.g., Acetyl-H3, Acetyl-H4), p21, cleaved caspase-3, etc.
-
Protein extraction buffers
-
RNA extraction kits
Procedure:
-
Sample Collection:
-
At specified time points after the final dose of CXD101 (e.g., 4, 24, 48 hours), euthanize a subset of mice from each group.
-
Excise the tumors and either snap-freeze them in liquid nitrogen for protein or RNA analysis or fix them in formalin for IHC.
-
-
Western Blotting for Histone Acetylation:
-
Extract nuclear proteins from frozen tumor tissue.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against specific acetylated histone marks and a loading control (e.g., total histone H3).
-
Use a secondary antibody and a detection reagent to visualize the bands.
-
Quantify the band intensity to determine the fold change in histone acetylation.
-
-
Immunohistochemistry (IHC) for Biomarker Expression:
-
Embed fixed tumor tissue in paraffin and section.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with primary antibodies against biomarkers of interest.
-
Use a labeled secondary antibody and a chromogen to visualize the protein expression.
-
Score the staining intensity and percentage of positive cells.
-
-
qPCR for Gene Expression Analysis:
-
Extract total RNA from frozen tumor tissue.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers for genes of interest (e.g., p21, other tumor suppressor genes).
-
Normalize the expression to a housekeeping gene and calculate the fold change in gene expression.
-
Caption: Workflow for pharmacodynamic analysis in PDX tumors.
Conclusion
CXD101 is a promising class I HDAC inhibitor with demonstrated anti-tumor activity. The use of PDX models provides a clinically relevant platform to further evaluate its efficacy, understand its mechanisms of action, and identify predictive biomarkers. The protocols and information provided in these application notes are intended to guide researchers in designing and executing robust preclinical studies to advance the development of this therapeutic agent.
References
- 1. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 2. The histone deacetylase inhibitor PXD101 synergises with 5-fluorouracil to inhibit colon cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zkbymed.com [zkbymed.com]
- 4. researchgate.net [researchgate.net]
- 5. The histone deacetylase inhibitor PXD101 increases the efficacy of irinotecan in in vitro and in vivo colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic response and inhibition of growth of human tumor xenografts by the novel histone deacetylase inhibitor PXD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. astrazeneca.com [astrazeneca.com]
- 9. medicilon.com.cn [medicilon.com.cn]
Application Notes and Protocols: Detecting Histone Acetylation Changes Induced by CXD101 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the pharmacological activity of CXD101 (Zabadinostat) by measuring its effect on histone acetylation. CXD101 is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2][3] Inhibition of these enzymes leads to an accumulation of acetyl groups on histone proteins, a key mechanism in chromatin remodeling and gene expression regulation.[4][5] The following protocols detail a Western blot-based method to detect and quantify changes in histone acetylation in cell cultures treated with CXD101.
Introduction
Histone acetylation is a dynamic post-translational modification that plays a critical role in the epigenetic regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histones is regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[4][5] Acetylation neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure (euchromatin) that is more accessible to transcription factors.[4] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of therapeutic agents.[1]
CXD101 is an orally active, class I-selective HDAC inhibitor.[1][2] By inhibiting HDAC1, HDAC2, and HDAC3, CXD101 is expected to increase global histone acetylation, which can be robustly measured by Western blotting.[6] This application note provides a detailed protocol for treating cells with CXD101, extracting histones, and performing a Western blot to analyze changes in histone acetylation levels.
Signaling Pathway of CXD101-Induced Histone Acetylation
CXD101 directly inhibits the enzymatic activity of Class I HDACs. This prevents the removal of acetyl groups from lysine residues on histone tails, leading to a state of hyperacetylation. This alteration in chromatin structure can subsequently influence gene transcription.
Caption: Mechanism of CXD101 action on histone acetylation.
Experimental Workflow
The overall experimental process involves treating cultured cells with CXD101, harvesting the cells, extracting histone proteins, quantifying protein concentration, separating proteins by SDS-PAGE, transferring them to a membrane, and finally, detecting specific acetylated histones using antibodies.
Caption: Workflow for Western blot analysis of histone acetylation.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of acetylated Histone H3 (Ac-H3) and total Histone H3 in a cancer cell line treated with varying concentrations of CXD101 for 24 hours. Data is presented as the mean normalized band intensity ± standard deviation (SD) from three independent experiments.
| Treatment Group | CXD101 Concentration (µM) | Mean Ac-H3 Band Intensity (Arbitrary Units) | Mean Total H3 Band Intensity (Arbitrary Units) | Normalized Ac-H3 / Total H3 Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 15,230 | 45,100 | 0.34 ± 0.04 | 1.0 |
| CXD101 | 0.5 | 35,800 | 44,500 | 0.80 ± 0.09 | 2.4 |
| CXD101 | 1.0 | 60,500 | 45,300 | 1.33 ± 0.15 | 3.9 |
| CXD101 | 5.0 | 75,100 | 44,800 | 1.68 ± 0.21 | 5.0 |
Experimental Protocols
Cell Culture and CXD101 Treatment
-
Cell Seeding : Plate cells at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.[4]
-
CXD101 Preparation : Prepare a stock solution of CXD101 (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Treatment : Dilute the CXD101 stock solution in cell culture medium to the desired final concentrations (e.g., 0.5 µM, 1.0 µM, 5.0 µM).[4] Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation : Treat the cells for a predetermined time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Histone Extraction (Acid Extraction Method)
This method is recommended for achieving higher purity of histone proteins.[4]
-
Cell Harvest : Aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest cells by scraping or trypsinization.
-
Pelleting : Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Hypotonic Lysis : Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) supplemented with protease inhibitors and a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) or sodium butyrate to prevent deacetylation during sample preparation.[4][7] Incubate on ice for 30 minutes.
-
Nuclei Isolation : Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction : Resuspend the nuclear pellet in 0.4 N H₂SO₄ or 0.2 N HCl and incubate with rotation for at least 4 hours or overnight at 4°C.[4][5]
-
Debris Removal : Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Precipitation : Transfer the supernatant containing histones to a new tube. Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour (or overnight).[8][9]
-
Pelleting Histones : Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Washing : Carefully discard the supernatant and wash the histone pellet with ice-cold acetone.[8]
-
Drying and Resuspension : Air-dry the pellet for 20 minutes at room temperature and resuspend it in ultrapure water.[7][8]
Protein Quantification
-
Determine the protein concentration of the histone extracts using a suitable protein assay, such as the Bradford or BCA assay, according to the manufacturer’s instructions.[4][5]
Western Blotting
-
Sample Preparation : Mix 15-30 µg of histone extract with 4X Laemmli or 1X LDS sample buffer.[4][5] Boil the samples at 95-100°C for 5-10 minutes.[4][5]
-
Gel Electrophoresis : Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones (H3 is ~17 kDa, H4 is ~11 kDa).[4][5][10] Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[5]
-
Protein Transfer : Transfer the separated proteins from the gel to a 0.2 µm polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5] A wet transfer system is generally recommended for small proteins like histones.[4]
-
Transfer Verification : Stain the membrane with Ponceau S to verify transfer efficiency and equal loading.[5]
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4][5]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) diluted in the blocking buffer. Incubate overnight at 4°C with gentle agitation.[4][5]
-
Loading Control : To normalize for protein loading, probe a separate blot or strip and re-probe the same blot with an antibody against a total histone (e.g., anti-Histone H3) or another loading control.[4]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[4][5]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Quantification : Quantify the band intensities using densitometry software (e.g., ImageJ).[4] Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band for each sample.[4][10]
Conclusion
This protocol provides a robust framework for evaluating the efficacy of CXD101 in inhibiting Class I HDACs by measuring the downstream effect of histone hyperacetylation. The successful implementation of this Western blot analysis will yield valuable quantitative data for drug development and mechanistic studies. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biochem.slu.edu [biochem.slu.edu]
- 8. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of CXD101 Efficacy in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXD101 (Zabadinostat) is a potent and selective, orally active Class I histone deacetylase (HDAC) inhibitor targeting HDAC1, HDAC2, and HDAC3.[1] Inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in chromatin remodeling and altered gene expression.[2][3] This epigenetic modulation can induce cell cycle arrest, apoptosis, and reduce angiogenesis in tumor cells.[4] Furthermore, CXD101 has been shown to play a significant role in modulating the tumor microenvironment by reinstating the expression of immune-relevant genes, including Major Histocompatibility Complex (MHC) class I and II, thereby enhancing anti-tumor immunity and synergizing with immune checkpoint inhibitors.[4][5]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of CXD101 in preclinical tumor models using non-invasive bioluminescence and fluorescence imaging.
Data Presentation
The following tables summarize representative quantitative data from preclinical and clinical studies of CXD101 and other relevant HDAC inhibitors, demonstrating their anti-tumor efficacy.
Table 1: Preclinical Efficacy of HDAC Inhibitors in Xenograft Models (Tumor Volume)
| Compound | Cancer Model | Dosing Regimen | Endpoint | Result | Citation |
| PXD101 | HT-29 Human Colon Cancer Xenograft | 50 mg/kg, i.p., daily for 14 days | Tumor Volume (mm³) | Significant tumor growth inhibition vs. control | [6] |
| PXD101 | HCT116 Human Colon Cancer Xenograft | 50 mg/kg, i.p., daily for 14 days | Tumor Volume (mm³) | Significant tumor growth inhibition vs. control | [6] |
| PXD101 + Irinotecan | HCT116 Human Colon Cancer Xenograft | PXD101: 25 mg/kg; Irinotecan: 25 mg/kg | Tumor Volume (mm³) | Dramatic inhibition of tumor growth vs. either agent alone | [7] |
Note: Data for the structurally similar HDAC inhibitor PXD101 is presented as representative of the expected preclinical efficacy of Class I HDAC inhibitors. While specific in vivo imaging data with photon flux measurements for CXD101 was not publicly available, tumor volume reduction is a standard measure of efficacy.
Table 2: Clinical Efficacy of CXD101
| Cancer Type | Treatment Regimen | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Stabilization | Median Progression-Free Survival (PFS) | Citation |
| Relapsed/Refractory Lymphoma | CXD101 Monotherapy (≥16 mg twice daily) | 17 | 18% (1 CR, 3 PR) | 53% | 2.6 months | [8][9][10] |
| Advanced Solid Tumors | CXD101 Monotherapy (≥16 mg twice daily) | 5 | 0% | 36% | 1.2 months | [10] |
| MSS Metastatic Colorectal Cancer | CXD101 + Nivolumab | 46 | 9% (Partial Response) | 39% | - | [3][11] |
CR: Complete Response; PR: Partial Response; MSS: Microsatellite Stable
Signaling Pathways and Experimental Workflows
CXD101 Mechanism of Action and Immune Modulation
CXD101 inhibits Class I HDACs, leading to histone hyperacetylation and a more open chromatin structure. This allows for the transcription of previously silenced genes, including those involved in tumor suppression and immune recognition. A key aspect of CXD101's anti-tumor effect is its ability to enhance the antigen presentation machinery, making cancer cells more visible to the immune system.
Caption: CXD101 inhibits HDACs, leading to increased immune recognition and tumor cell death.
Experimental Workflow for In Vivo Bioluminescence Imaging
Bioluminescence imaging (BLI) is a highly sensitive method for monitoring tumor growth and response to therapy in real-time. This workflow outlines the key steps for a typical preclinical study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune modulation underpins the anti‐cancer activity of HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune modulation underpins the anti-cancer activity of HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor PXD101 synergises with 5-fluorouracil to inhibit colon cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor PXD101 increases the efficacy of irinotecan in in vitro and in vivo colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 2a cohort expansion study to assess the safety, tolerability, and preliminary efficacy of CXD101 in patients with advanced solid-organ cancer expressing HR23B or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
CXD101: Modulating the Tumor Microenvironment for Enhanced Anti-Tumor Immunity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CXD101, also known as Zabadinostat, is a potent and selective, orally bioavailable inhibitor of class I histone deacetylases (HDACs), with primary activity against HDAC1, HDAC2, and HDAC3.[1][2][3][4] By inhibiting these enzymes, CXD101 induces histone hyperacetylation, leading to chromatin remodeling and altered gene expression.[1][5] This epigenetic modulation has shown significant anti-proliferative effects in various cancer models and, importantly, plays a crucial role in reshaping the tumor microenvironment (TME) to favor anti-tumor immunity.[6][7]
CXD101's immunomodulatory properties are a key aspect of its therapeutic potential. It has been demonstrated to upregulate genes associated with antigen presentation, such as Major Histocompatibility Complex (MHC) class I and class II, and to enhance natural killer (NK) cell-mediated cytotoxicity.[6][7] This leads to a more "inflamed" TME, characterized by increased infiltration of cytotoxic CD8+ and helper CD4+ T lymphocytes and a reduction in immunosuppressive cell populations like tumor-associated macrophages.[2][6][7] These effects provide a strong rationale for the combination of CXD101 with immune checkpoint inhibitors (ICIs), with preclinical and clinical studies suggesting synergistic anti-tumor activity.[6][8][9]
These application notes provide an overview of CXD101's activity and detailed protocols for key experiments to study its effects on the TME.
Data Presentation
Table 1: In Vitro Activity of CXD101
| Parameter | Value | Cell Lines | Reference |
| IC50 (HDAC1) | 63 nM | N/A | [2][3] |
| IC50 (HDAC2) | 570 nM | N/A | [2][3] |
| IC50 (HDAC3) | 550 nM | N/A | [2][3] |
| Anti-proliferative IC50 | 0.2 - 15 µM | Colon, lung, non-Hodgkin lymphoma, and myeloma cell lines | [4] |
Table 2: Preclinical In Vivo Effects of CXD101 on the Tumor Microenvironment
| Parameter | Model | Treatment | Effect | Reference |
| Tumor Growth | Murine xenograft lung (A549) and colon (HT29) models | 50 mg/kg CXD101 | Substantial reduction in tumor size | [4] |
| Immune Cell Infiltration | Colon-26 murine colon cancer model | 50 mg/kg per day CXD101 | Decreased tumor levels of macrophages, increased tumor levels of CD4+ and CD8+ T cells | [2] |
| Gene Expression | Colon-26 syngeneic tumor model | CXD101 | Upregulation of MHC class I and class II genes | [6] |
Table 3: Clinical Trial Data for CXD101
| Trial Phase | Cancer Type | Dose | Key Outcomes | Reference |
| Phase 1 | Advanced solid tumors and lymphoma | 20 mg twice daily (MTD) | Overall response rate of 18% in evaluable patients receiving ≥16 mg twice daily. Tumor reduction in 63% of lymphoma patients. | [10] |
| Phase 2a | Relapsed/refractory lymphoma and advanced solid organ cancers | 20 mg twice daily | Overall response rate in lymphoma was 17% with disease stabilization in 52% of patients. No responses in solid-organ cancers, with disease stabilization in 36%. | [11] |
| Phase 2 (CAROSELL) | Metastatic microsatellite-stable colorectal cancer (in combination with nivolumab) | 20 mg CXD101 twice daily for 5 days every 3 weeks + 240 mg nivolumab every 2 weeks | 9% partial response, 39% stable disease. Immune disease control rate of 48%. | [9] |
Signaling Pathway and Experimental Workflows
Caption: CXD101 inhibits HDACs, leading to increased histone acetylation and altered gene expression, ultimately enhancing anti-tumor immunity.
Caption: Workflow for analyzing tumor-infiltrating lymphocytes using flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Histone Acetylation by Chromatin Immunoprecipitation (ChIP)
Objective: To quantify the level of histone acetylation (e.g., H3K27ac) at specific gene promoters in cancer cells following CXD101 treatment.
Materials:
-
CXD101
-
Cancer cell line of interest
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibody against acetylated histone H3 at lysine 27 (H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with a range of CXD101 concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin with the anti-H3K27ac antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with proteinase K at 65°C.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of genes of interest (e.g., HLA-A, CIITA) to quantify the enrichment of H3K27ac.
Protocol 2: Profiling of Tumor-Infiltrating Lymphocytes by Flow Cytometry
Objective: To quantify the proportions of different immune cell subsets within the tumor microenvironment of CXD101-treated mice.
Materials:
-
Tumor-bearing mice treated with CXD101 or vehicle
-
Tumor dissociation kit (e.g., collagenase, DNase)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, FoxP3)
-
Viability dye
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain for surface markers by incubating the cells with a cocktail of fluorescently labeled antibodies.
-
For intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the specific antibody.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single cells, then on CD45+ hematopoietic cells. From the CD45+ population, identify different immune cell subsets based on their marker expression (e.g., T cells: CD3+; Helper T cells: CD3+CD4+; Cytotoxic T cells: CD3+CD8+; Macrophages: F4/80+).
Protocol 3: Assessment of PD-L1 Expression by Immunohistochemistry (IHC)
Objective: To evaluate the expression of Programmed Death-Ligand 1 (PD-L1) in tumor tissue sections from CXD101-treated animals.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome
-
IHC-validated anti-PD-L1 antibody
-
Antigen retrieval solution
-
Blocking buffer
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Sectioning: Cut 4-5 µm sections from the FFPE tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific protein binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PD-L1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by the addition of DAB substrate to visualize the staining.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and score the PD-L1 expression based on the intensity and percentage of positive tumor cells.
Conclusion
CXD101 is a promising anti-cancer agent that not only exerts direct anti-proliferative effects but also robustly modulates the tumor microenvironment to foster a more effective anti-tumor immune response. The protocols outlined above provide a framework for researchers to investigate and quantify the immunomodulatory effects of CXD101 in preclinical models, which is essential for its continued development as a monotherapy and in combination with other immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and genetic control of IFNγ-induced MHCII expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Inflammation and Cytokines in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenox.com [ingenox.com]
- 11. A Phase 2a cohort expansion study to assess the safety, tolerability, and preliminary efficacy of CXD101 in patients with advanced solid-organ cancer expressing HR23B or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CXD101 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the common adverse events observed during clinical trials of CXD101 (also known as Zabadinostat), a novel histone deacetylase (HDAC) inhibitor. The information is intended to guide researchers in anticipating and managing potential issues during their experiments.
CXD101 Signaling Pathway and Mechanism of Action
CXD101 is a potent and selective inhibitor of class I HDAC enzymes (HDAC1, HDAC2, and HDAC3)[1]. By inhibiting these enzymes, CXD101 leads to an accumulation of acetylated histones and other proteins, which in turn results in the remodeling of chromatin and altered gene expression. This can induce cell cycle arrest, apoptosis, and other anti-tumor effects.
Caption: Mechanism of action of CXD101 as a class I HDAC inhibitor.
Common Adverse Events in CXD101 Clinical Trials
Clinical trials of CXD101 have identified several common treatment-related adverse events. The data below is a summary from a Phase 1 and a Phase 2a study.
| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency | Key Clinical Trials |
| Hematological | |||
| Neutropenia | Not specified | 17-32% | Phase 1, Phase 2a[2][3] |
| Thrombocytopenia | Not specified | 11-17% | Phase 1, Phase 2a[2][3] |
| Anemia | 45%[2] | 7-13% | Phase 1, Phase 2a[2][3] |
| Neutropenic Fever | Not specified | 2% | Phase 1[4] |
| Non-Hematological | |||
| Fatigue | Not specified | 9% | Phase 2a[2] |
| Nausea | 51%[2] | Not specified | Phase 2a[2] |
Note: Frequencies can vary between studies due to different patient populations and treatment regimens.
Experimental Protocols for Monitoring Adverse Events
The primary method for grading the severity of adverse events in CXD101 clinical trials was the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 .
Key Monitoring Parameters:
-
Complete Blood Counts (CBC) with differential: Monitored at baseline and regularly throughout treatment cycles to detect neutropenia, thrombocytopenia, and anemia.
-
Serum Chemistry: To monitor for electrolyte imbalances and organ function.
-
Electrocardiograms (ECGs): Performed at screening and during safety visits to monitor for any cardiac effects, such as QTc interval prolongation. Dosing interruptions were mandated for QTc >470 milliseconds until resolution to <450 milliseconds, and discontinuation for an increase of ≥60 milliseconds or to >500 milliseconds[2].
-
Physical Examinations: To assess for signs and symptoms of fatigue, nausea, and other potential adverse events.
Troubleshooting Guide and FAQs
This section addresses specific issues that researchers may encounter and provides guidance for management based on the clinical trial data and general knowledge of HDAC inhibitors.
Frequently Asked Questions (FAQs):
Q1: What are the most common and dose-limiting toxicities of CXD101?
A1: The most frequently observed adverse events are hematological, specifically neutropenia, thrombocytopenia, and anemia. Fatigue and nausea are also common. Neutropenia has been identified as a dose-limiting toxicity[2].
Q2: How should I manage neutropenia observed during my experiments?
A2: Management of neutropenia depends on its severity (grade).
-
Grade 1-2: Continue treatment with close monitoring of neutrophil counts.
-
Grade 3-4: Treatment interruption is recommended until the neutrophil count recovers. Dose reduction for subsequent cycles may be necessary. In clinical settings, the use of granulocyte-colony stimulating factors (G-CSF) could be considered for severe or prolonged neutropenia.
Q3: What is the recommended approach for managing thrombocytopenia?
A3: Similar to neutropenia, management is grade-dependent.
-
Grade 1-2: Continue treatment with frequent platelet count monitoring.
-
Grade 3-4: Treatment should be held until platelet counts recover to a safe level. A dose reduction for the next treatment cycle may be required. Platelet transfusions may be necessary in cases of severe thrombocytopenia or bleeding.
Q4: How should fatigue be addressed?
A4: Fatigue is a common side effect of many cancer therapies, including HDAC inhibitors.
-
Initial Assessment: Rule out other contributing factors such as anemia, hypothyroidism, or depression.
-
Management: Encourage regular, moderate exercise and ensure adequate hydration and nutrition. If fatigue is severe (Grade 3-4), a dose reduction or treatment interruption may be warranted[2].
Q5: Are there any specific recommendations for managing nausea?
A5: Nausea is a common Grade 1-2 adverse event[2]. Prophylactic use of antiemetic agents is recommended. Patients should be advised to take CXD101 with food to minimize nausea.
Workflow for Managing Common Adverse Events
The following diagram illustrates a general workflow for the identification and management of common adverse events associated with CXD101.
Caption: General workflow for managing adverse events during CXD101 therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CXD101 precipitation in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the novel kinase inhibitor, CXD101, in stock solutions. The following information is based on in-house validation and typical behavior of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My CXD101 stock solution, prepared in DMSO, has formed a precipitate after storage. What is the most common cause?
A: The most frequent cause of precipitation in CXD101 DMSO stock solutions is improper storage. Storing the solution at -20°C or -80°C can cause the DMSO to freeze and the compound to precipitate out of solution. Temperature fluctuations, such as repeated freeze-thaw cycles, can exacerbate this issue. We recommend storing the DMSO stock solution at 4°C for short-term storage (1-2 weeks) and in aliquots at -20°C for long-term storage to minimize freeze-thaw cycles.
Q2: I observed precipitation immediately after dissolving CXD101 in my chosen solvent. What went wrong?
A: Immediate precipitation suggests that the solution may be supersaturated or that CXD101 has low solubility in the selected solvent at that concentration. Ensure you are using a recommended solvent (see solubility table below) and have not exceeded the maximum solubility limit. Gentle warming and vortexing can help facilitate dissolution, but if precipitation persists, you may need to prepare a stock solution at a lower concentration.
Q3: Can I redissolve the precipitate in my CXD101 stock solution?
A: Yes, in most cases, the precipitate can be redissolved. Gently warm the vial in a water bath set to 37°C for 5-10 minutes and vortex thoroughly. Ensure the precipitate is fully dissolved before using the solution in your experiments. If the precipitate does not dissolve, it may indicate compound degradation or contamination, and it is advisable to prepare a fresh stock solution.
Q4: Does the purity of the solvent affect CXD101 solubility?
A: Absolutely. Using high-purity, anhydrous grade solvents is critical. The presence of even small amounts of water in solvents like DMSO can significantly decrease the solubility of hydrophobic compounds like CXD101, leading to precipitation over time. Always use fresh, unopened anhydrous solvents for preparing stock solutions.
Troubleshooting Guide for CXD101 Precipitation
If you encounter precipitation with your CXD101 stock solution, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment
-
When did the precipitation occur?
-
Immediately upon preparation: This points to a solubility limit issue.
-
After storage (e.g., freeze-thaw): This suggests a storage condition issue.
-
-
What were the storage conditions?
-
Solvent: Was it a recommended, anhydrous grade solvent?
-
Temperature: Was it stored at the recommended temperature?
-
Aliquots: Was the stock solution subjected to multiple freeze-thaw cycles?
-
Step 2: Re-dissolving the Precipitate
-
Retrieve the vial containing the precipitated stock solution.
-
Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution vigorously for 1-2 minutes until the precipitate is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulate matter remains.
If the precipitate redissolves, proceed to Step 3. If it does not, the compound may have degraded, and preparing a fresh stock solution is recommended.
Step 3: Corrective and Preventive Actions
-
For immediate precipitation issues: Prepare a new stock solution at a lower concentration or switch to a solvent with higher solubility for CXD101 (refer to the data table below).
-
For precipitation after storage:
-
Review Storage Temperature: For DMSO stocks, switch from -20°C to 4°C for short-term use to avoid freezing.
-
Aliquot Your Stock: For long-term storage, aliquot the main stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles the main stock is exposed to.
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous grade DMSO or other recommended solvents.
-
Caption: Troubleshooting workflow for CXD101 precipitation.
Quantitative Data Summary
The solubility of CXD101 was determined in several common laboratory solvents. All data was generated using anhydrous grade solvents at room temperature (25°C) unless otherwise specified.
| Solvent | Concentration (mM) | Temperature (°C) | Observation |
| DMSO | 100 | 25 | Clear Solution |
| 50 | 25 | Clear Solution | |
| 50 | 4 | Clear Solution | |
| 50 | -20 | Precipitation Observed | |
| Ethanol | 25 | 25 | Clear Solution |
| 50 | 25 | Precipitation Observed | |
| PBS (pH 7.4) | <0.1 | 25 | Insoluble |
Experimental Protocol: Preparation of a 50 mM CXD101 Stock Solution
This protocol describes the standard method for preparing a 50 mM stock solution of CXD101 (MW: 450.5 g/mol ) in DMSO.
Materials:
-
CXD101 powder (e.g., 5 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath
Procedure:
-
Pre-weigh CXD101: Accurately weigh out the desired amount of CXD101 powder into a sterile microcentrifuge tube. For example, weigh 5 mg of CXD101.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 50 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / MW ( g/mol )) / Concentration (mol/L) * 1,000,000
-
Example: (5 mg / 450.5 g/mol ) / 0.05 mol/L * 1,000,000 = 221.98 µL
-
-
Add Solvent: Carefully add the calculated volume (222 µL) of anhydrous DMSO to the microcentrifuge tube containing the CXD101 powder.
-
Dissolve the Compound:
-
Cap the tube securely and vortex for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
Remove from the water bath and vortex again until the solution is clear.
-
-
Storage:
-
Short-term (1-2 weeks): Store the stock solution at 4°C.
-
Long-term: Create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.
-
Caption: Hypothetical signaling pathway for CXD101 action.
Managing neutropenia and thrombocytopenia with CXD101
Technical Support Center: CXD101
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with CXD101 (also known as zabadinostat). This guide provides detailed information, troubleshooting advice, and experimental protocols specifically focused on managing the common hematological toxicities of neutropenia and thrombocytopenia observed during preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is CXD101 and what is its mechanism of action?
A1: CXD101 is an orally active, potent, and selective inhibitor of class I histone deacetylase (HDAC) enzymes, specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] By inhibiting these enzymes, CXD101 leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression, ultimately exerting an antineoplastic effect.[3] Its selective action against class I HDACs is a key feature of its design.[2]
Q2: What are the most common hematological adverse events associated with CXD101?
A2: The most frequently reported grade 3-4 hematological adverse events in clinical trials are neutropenia and thrombocytopenia.[4][5][6] Other events like anemia and febrile neutropenia have also been observed.[4][5][6] The toxicity profile is generally consistent with other HDAC inhibitors.[4][6][7]
Q3: At what dose and frequency are neutropenia and thrombocytopenia typically observed?
A3: Dose-limiting toxicities, including neutropenic fever, were noted at doses of 16 mg, 20 mg, and 24/25 mg administered twice daily.[4][6] The maximum tolerated dose (MTD) was established at 20 mg twice daily for 5 days in a 21-day cycle.[4][5][6] At or above doses of 16 mg twice daily, significant hematological adverse events were recorded.[4]
Q4: How quickly do neutrophil and platelet counts recover after CXD101 administration?
A4: Cytopenias, including neutropenia and thrombocytopenia, associated with CXD101 are generally described as reversible.[4][6] While specific recovery timelines for CXD101 are not detailed in the provided results, hematological toxicities from other HDAC inhibitors are known to be transient and resolve upon drug discontinuation.[7] For some non-chemotherapy drugs, the average time for full neutrophil count recovery is around 9 days.[8]
Q5: Are there established protocols for dose modification of CXD101 in response to hematological toxicity?
A5: Specific dose modification guidelines for CXD101 are determined by the clinical trial protocol. Generally, for drug-induced cytopenias, dose reduction or drug withdrawal are common management strategies.[9] For example, clinical trial protocols often define dose-limiting toxicity (DLT) criteria, such as Grade 4 neutropenia lasting more than 5 days or febrile neutropenia, which would trigger a dose adjustment or interruption.[10]
Troubleshooting Guide
This guide provides a logical workflow for identifying and managing neutropenia and thrombocytopenia during experiments with CXD101.
Issue 1: Unexpectedly Severe or Early Onset Neutropenia/Thrombocytopenia
-
Initial Assessment:
-
Confirm the absolute neutrophil count (ANC) and platelet count with a complete blood count (CBC) with differential.
-
Verify the CXD101 dose, administration schedule, and formulation.
-
Review concomitant medications for other agents known to cause myelosuppression.
-
-
Recommended Actions:
-
Interrupt Dosing: Immediately pause CXD101 administration pending investigation.
-
Monitor: Increase the frequency of CBC monitoring to track the nadir and recovery of cell counts.
-
Evaluate for Fever: In case of neutropenia (ANC < 1.0 x 10⁹/L), closely monitor for signs of infection or fever. Febrile neutropenia is a serious complication requiring immediate attention.[4][6]
-
Consider Dose Reduction: Once counts recover to a safe level (e.g., ANC ≥ 1.5 x 10⁹/L and platelets ≥ 75 x 10⁹/L, as per typical clinical trial exclusion criteria[5]), consider reinitiating CXD101 at a reduced dose as dictated by the experimental or clinical protocol.
-
Issue 2: Persistent Low-Grade Cytopenia
-
Initial Assessment:
-
Characterize the persistence and grade of the neutropenia or thrombocytopenia over the course of the treatment cycle.
-
Assess if the low-grade cytopenia is impacting the subject's overall health or the ability to administer subsequent treatment cycles on schedule.
-
-
Recommended Actions:
-
Continue Monitoring: Maintain regular CBC monitoring.
-
Maintain Dose (with caution): If the cytopenia is stable and low-grade (e.g., Grade 1-2), it may be possible to continue CXD101 at the current dose, with heightened vigilance.
-
Supportive Care: For persistent neutropenia, consider the use of granulocyte colony-stimulating factor (G-CSF) if aligned with the study protocol, as it can shorten the duration of neutropenia.[8][11]
-
Data on Hematological Adverse Events
The following tables summarize quantitative data on neutropenia and thrombocytopenia from various clinical studies of CXD101.
Table 1: Incidence of Grade 3-4 Neutropenia in CXD101 Clinical Trials
| Study Population | CXD101 Dose / Regimen | Grade 3-4 Neutropenia Rate | Citation |
|---|---|---|---|
| Advanced Cancer (Phase 1) | Dose Escalation (MTD: 20mg BID x 5d q21d) | 17% | [4][6][12] |
| Advanced Solid-Organ Cancer & Lymphoma | ≥80% of Recommended Phase 2 Dose | 32% | [5] |
| Metastatic Colorectal Cancer (MSS) | 20mg BID x 5d q21d (with Nivolumab) | 18% |[13] |
Table 2: Incidence of Grade 3-4 Thrombocytopenia in CXD101 Clinical Trials
| Study Population | CXD101 Dose / Regimen | Grade 3-4 Thrombocytopenia Rate | Citation |
|---|---|---|---|
| Advanced Cancer (Phase 1) | Dose Escalation (MTD: 20mg BID x 5d q21d) | 11% | [4][6][12] |
| Advanced Solid-Organ Cancer & Lymphoma | ≥80% of Recommended Phase 2 Dose | 17% | [5] |
| Relapsed/Refractory Lymphoma (Preliminary) | MTD: 20mg BID x 5d q21d | 10% |[14] |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in a Preclinical Model
-
Baseline Assessment: Prior to the first dose of CXD101, collect blood samples from all subjects (e.g., murine xenograft model) to establish baseline CBC values, including ANC and platelet counts.
-
Dosing Administration: Administer CXD101 orally at the predetermined dose and schedule (e.g., 50 mg/kg daily).[1][2]
-
On-Treatment Monitoring:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at regular intervals throughout the treatment cycle. A suggested schedule is twice weekly for the first two cycles and weekly thereafter.
-
In a dose-escalation study, perform monitoring more frequently around the expected time of nadir.
-
-
Toxicity Assessment:
-
Process blood samples immediately for CBC with differential.
-
Grade neutropenia and thrombocytopenia according to a standardized scale such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Data Analysis:
-
Plot mean ANC and platelet counts over time for both control and CXD101-treated groups.
-
Determine the nadir (lowest point) for each parameter and the time to recovery.
-
Correlate toxicity levels with CXD101 dose levels to establish a dose-response relationship.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for CXD101 as a Class I HDAC inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cxd-101 | C24H29N5O | CID 16225380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of drug-induced neutropenia, thrombocytopenia, and anaemia after solid organ transplantation: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Chemotherapy-induced neutropenia management in a patient with metastatic breast cancer and Shwachman-Diamond syndrome (SDS): a case report - Morecroft - Translational Breast Cancer Research [tbcr.amegroups.org]
- 12. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 13. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CXD101 Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing the selective class I histone deacetylase (HDAC) inhibitor, CXD101, in in vivo experimental models. This resource provides essential guidance on dosage determination, experimental design, and troubleshooting common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CXD101?
A1: CXD101 is an orally active, selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] The inhibition of these enzymes leads to an accumulation of acetylated histones, which in turn results in chromatin remodeling and altered gene expression.[2] This can induce various cellular responses, including cell cycle arrest, apoptosis, and suppression of tumor growth.[3]
Q2: What is a recommended starting dose for CXD101 in a murine xenograft model?
A2: Based on published preclinical data, a dose of 50 mg/kg administered orally has been shown to significantly reduce tumor size in murine xenograft models of lung (A549) and colon (HT29) cancer.[1][3] This dose was associated with increased histone acetylation and decreased HDAC enzyme activity in the tumors.[3] However, it is crucial to perform a dose-range finding study in your specific animal model and tumor type to determine the optimal dose.
Q3: What pharmacokinetic parameters should I be aware of when designing my in vivo study with CXD101?
A3: In murine models, orally administered CXD101 reaches peak plasma concentrations (Cmax) approximately 1 to 2 hours after dosing, with a terminal half-life of about 6 hours.[1] In canine models, the terminal half-life is around 8 hours.[1] These parameters are important for designing the dosing schedule to maintain effective drug exposure.
Q4: What are the known inhibitory concentrations (IC50) for CXD101?
A4: CXD101 exhibits potent and selective inhibition of class I HDACs. The in vitro IC50 values are as follows:
-
HDAC1: 63 nM[1]
-
HDAC2: 570 nM[1]
-
HDAC3: 550 nM[1] It has no significant activity against class II HDACs.[1] In various cancer cell lines, CXD101 has demonstrated antiproliferative activity with IC50 values ranging from 0.2 to 15 µM.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or animal mortality at the initial dose. | The starting dose is too high for the specific animal strain or tumor model. | Immediately reduce the dose. It is recommended to start with a lower dose range in a pilot study (e.g., 10 mg/kg) and perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). |
| Lack of significant tumor growth inhibition. | The dose is too low to achieve a therapeutic effect. Inadequate drug exposure due to poor bioavailability or rapid metabolism. The tumor model is resistant to HDAC inhibition. | Increase the dose in a stepwise manner, monitoring for toxicity. Verify the formulation and route of administration. Consider more frequent dosing based on the pharmacokinetic profile. Assess target engagement by measuring histone acetylation in tumor tissue. |
| Inconsistent results between animals in the same group. | Improper drug formulation or administration. Variation in tumor size at the start of the study. Animal health variability. | Ensure the drug is properly solubilized or suspended and administered consistently. Randomize animals into groups to ensure uniform tumor volume distribution. Closely monitor animal health and exclude any outliers with underlying health issues. |
| Difficulty in observing pharmacodynamic effects (e.g., increased histone acetylation). | Timing of tissue collection is not optimal. The dose is insufficient to engage the target. | Collect tumor and surrogate tissues (like peripheral blood mononuclear cells) at various time points after dosing, guided by the pharmacokinetic data (e.g., at Tmax).[4] Ensure the dose being used is at or above the efficacious level determined in dose-finding studies. |
Data Summary
Table 1: In Vitro Inhibitory Activity of CXD101
| Target | IC50 (nM) |
| HDAC1 | 63[1][5] |
| HDAC2 | 570[1][5] |
| HDAC3 | 550[1][5] |
Table 2: Preclinical In Vivo Dosing and Pharmacokinetics of CXD101
| Species | Dose | Route | Tumor Model | Key Finding | Tmax | Half-life |
| Mouse | 50 mg/kg | Oral | Lung (A549), Colon (HT29) | Substantial tumor size reduction[1][3] | 1-2 hours[1] | ~6 hours[1] |
Table 3: Human Clinical Trial Dosage
| Study Phase | Dose | Schedule | Key Finding |
| Phase I | 20 mg twice daily | 5 days on, 16 days off (21-day cycle) | Maximum Tolerated Dose (MTD) established.[6][7] |
| Phase II | 20 mg twice daily | 5 days on, 16 days off (21-day cycle) | Showed acceptable tolerability and efficacy in certain lymphomas.[8] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in a Murine Xenograft Model
-
Animal Model: Utilize an appropriate immunodeficient mouse strain (e.g., NOD/SCID or athymic nude mice) bearing subcutaneous tumors of a human cancer cell line of interest.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into cohorts of 3-5 mice each. Include a vehicle control group.
-
Dose Preparation: Prepare CXD101 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 25 mg/kg, 50 mg/kg, 75 mg/kg).
-
Administer the drug orally once daily for a defined period (e.g., 14-21 days).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and clinical signs of toxicity daily.
-
-
Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe adverse events).
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and blood samples at a specified time point post-last dose (e.g., 2-4 hours) to assess histone acetylation levels by western blot or immunohistochemistry.
Visualizations
Caption: CXD101 inhibits HDAC1/2/3, leading to histone acetylation and tumor suppression.
Caption: A typical workflow for determining the optimal in vivo dosage of CXD101.
Caption: A decision tree for troubleshooting common issues in CXD101 in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cxd-101 | C24H29N5O | CID 16225380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacodynamic response and inhibition of growth of human tumor xenografts by the novel histone deacetylase inhibitor PXD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 2a cohort expansion study to assess the safety, tolerability, and preliminary efficacy of CXD101 in patients with advanced solid-organ cancer expressing HR23B or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
CXD101 off-target effects in non-cancerous cells
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the off-target effects of CXD101 in non-cancerous cells. The content is structured to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CXD101?
CXD101, also known as Zabadinostat, is a potent and selective Class I histone deacetylase (HDAC) inhibitor. Its primary targets are HDAC1, HDAC2, and HDAC3. The inhibition of these enzymes leads to an accumulation of acetylated histones, which in turn induces chromatin remodeling and alters gene expression, ultimately exerting an antineoplastic effect.[1] CXD101 has demonstrated no activity against Class II HDACs.[2]
Q2: What are the observed off-target effects of CXD101 in a clinical setting?
In clinical trials involving patients with advanced cancers, CXD101 has been generally well-tolerated, with a toxicity profile similar to other HDAC inhibitors.[3][4] The most frequently reported adverse events, which can be considered manifestations of effects on non-cancerous cells, include fatigue, nausea, and reversible cytopenias (a reduction in the number of mature blood cells).[3][4][5]
Q3: Which specific non-cancerous cell lineages are most affected?
Based on clinical data, the hematopoietic system appears to be most notably affected. Key grade 3 to 4 adverse events observed in clinical trials include neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[3][5][6][7] This suggests that hematopoietic precursor cells in the bone marrow are sensitive to the effects of CXD101.
Q4: How does the on-target HDAC inhibition relate to these observed side effects in non-cancerous cells?
HDAC enzymes are critical for the normal regulation of gene expression and cell function in a wide variety of tissues, not just cancer cells.[8] The intended "on-target" mechanism of inhibiting HDACs in cancer cells to induce apoptosis and cell cycle arrest also occurs in healthy, non-cancerous cells. Rapidly dividing cells, such as those in the bone marrow, are particularly susceptible to agents that alter fundamental processes like gene expression, leading to the observed hematological toxicities.
Troubleshooting Guide
Issue: High cytotoxicity observed in a non-cancerous control cell line during in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | CXD101 has shown potent anti-proliferative activity in vitro with IC50 values ranging from 0.2 to 15 µM in various cancer cell lines. Non-cancerous cells may be sensitive at similar or lower concentrations. Solution: Perform a dose-response curve starting from a low nanomolar range to determine the specific IC50 for your cell line. |
| Solvent Toxicity | The solvent used to dissolve CXD101 (e.g., DMSO) can be toxic to cells at certain concentrations. |
| Cell Line Sensitivity | Different primary cells or cell lines have varying sensitivities to HDAC inhibition. |
| Incorrect Vehicle Control | The experiment lacks a proper control to account for the effects of the solvent. |
Quantitative Data Summary
The following table summarizes the key Grade 3-4 adverse events (off-target effects) reported in clinical trials for CXD101, reflecting its impact on non-cancerous cells in patients.
| Adverse Event | Phase 1 Study[3][4] | Phase 2 Study (Combination w/ Nivolumab)[5][6] | Phase 2a Cohort Expansion[7] |
| Neutropenia | 17% | 18% | 32% |
| Thrombocytopenia | 11% | Not specified >5% | 17% |
| Anemia | Not specified >5% | 7% | 13% |
| Neutropenic Fever | 2% | Not Reported | Not Reported |
| Fatigue | Not specified >5% | Not specified >5% | 9% |
Experimental Protocols
Protocol: Assessing Cytotoxicity of CXD101 in Non-Cancerous Cells using an MTT Assay
This protocol provides a general framework for determining the effect of CXD101 on the viability of a non-cancerous adherent cell line.
-
Cell Seeding:
-
Culture the desired non-cancerous cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
CXD101 Treatment:
-
Prepare a 2X stock solution of CXD101 in complete medium at various concentrations (e.g., ranging from 1 nM to 50 µM).
-
Include a "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the 2X CXD101 stock solutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 value (the concentration of CXD101 that inhibits cell growth by 50%).
-
Visualizations
Caption: CXD101 inhibits Class I HDACs, leading to histone hyperacetylation and altered gene expression.
Caption: Workflow for assessing CXD101 cytotoxicity in non-cancerous cells.
Caption: Logical relationship between on-target and off-target effects of CXD101.
References
- 1. Cxd-101 | C24H29N5O | CID 16225380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 2a cohort expansion study to assess the safety, tolerability, and preliminary efficacy of CXD101 in patients with advanced solid-organ cancer expressing HR23B or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to CXD101 in Cancer Cells
Welcome to the Technical Support Center for CXD101. This resource is designed for researchers, scientists, and drug development professionals investigating the novel Class I histone deacetylase (HDAC) inhibitor, CXD101 (also known as Zabadinostat). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to CXD101 in cancer cells during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CXD101?
A1: CXD101 is a potent and selective, orally active inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] Its mechanism of action involves binding to the active site of these enzymes, which prevents the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[3] This leads to hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[3] Ultimately, this can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Q2: My cancer cell line has developed resistance to CXD101, showing a significant increase in its IC50 value. What are the potential mechanisms of resistance?
A2: Acquired resistance to HDAC inhibitors like CXD101 can arise through several mechanisms. Based on studies of other HDAC inhibitors, the most common mechanisms include:
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Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump CXD101 out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
-
Alterations in apoptotic pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), making them less susceptible to CXD101-induced cell death.
-
Activation of compensatory signaling pathways: Cancer cells can activate pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, to counteract the cytotoxic effects of CXD101.[7][8][9]
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Changes in HDAC expression or activity: Although less common, alterations in the expression levels of the target HDACs (HDAC1, HDAC2, HDAC3) could potentially contribute to resistance.[10]
Q3: How can I experimentally confirm the mechanism of resistance in my CXD101-resistant cell line?
A3: A systematic approach is recommended to identify the resistance mechanism. This typically involves:
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Confirming Target Engagement: First, verify that CXD101 is still able to inhibit HDACs in the resistant cells. This can be done by assessing the acetylation status of histones (e.g., H3K9ac, H3K27ac) and non-histone proteins (e.g., α-tubulin) via Western blot.
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Investigating Drug Efflux: Use qPCR and Western blot to compare the expression levels of key ABC transporters (ABCB1, ABCG2) between your sensitive and resistant cell lines. Functional assays, such as rhodamine 123 or calcein-AM efflux assays, can also be used to measure the activity of these pumps.
-
Assessing Apoptotic Pathways: Profile the expression of pro- and anti-apoptotic proteins using Western blot or proteomic analysis.
-
Analyzing Survival Pathways: Examine the activation status of key proteins in pro-survival pathways like PI3K/AKT (e.g., phosphorylated AKT, phosphorylated S6 ribosomal protein) via Western blot.
Q4: What are the potential strategies to overcome resistance to CXD101?
A4: Overcoming resistance to CXD101 often involves combination therapy. The choice of the combination agent depends on the identified resistance mechanism:
-
If drug efflux is upregulated: Combine CXD101 with an ABC transporter inhibitor (e.g., verapamil for P-glycoprotein, Ko143 for BCRP).
-
If apoptotic pathways are altered: Combine CXD101 with agents that target the apoptotic machinery directly, such as Bcl-2 inhibitors (e.g., venetoclax).
-
If pro-survival pathways are activated: Combine CXD101 with inhibitors of the activated pathway, for instance, PI3K inhibitors (e.g., BEZ235) or AKT inhibitors.[11]
-
To enhance anti-tumor immunity: Preclinical and clinical data suggest that CXD101 can enhance the efficacy of immune checkpoint inhibitors.[12][13] The combination of CXD101 (Zabadinostat) with nivolumab has shown promising results in clinical trials for microsatellite-stable colorectal cancer.[12][14]
Section 2: Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common issues encountered during experiments with CXD101-resistant cancer cells.
Problem 1: Decreased sensitivity to CXD101 (Increased IC50)
Initial Observation: Your cancer cell line, which was previously sensitive to CXD101, now requires a significantly higher concentration to achieve the same level of growth inhibition.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. A computational method for drug sensitivity prediction of cancer cell lines based on various molecular information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human ATP-binding cassette transporters ABCB1 and ABCG2 confer resistance to histone deacetylase 6 inhibitor ricolinostat (ACY-1215) in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human ATP-binding cassette transporters ABCB1 and ABCG2 confer resistance to histone deacetylase 6 inhibitor ricolinostat (ACY-1215) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellerontherapeutics.com [cellerontherapeutics.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CXD101 and QTc Prolongation Risk Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the potential risk of QTc prolongation during preclinical and early clinical evaluation of CXD101.
Frequently Asked Questions (FAQs)
1. What is CXD101 and what is its mechanism of action?
CXD101 is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs).[1][2] By inhibiting HDACs, CXD101 alters gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] It has shown clinical activity in various hematological malignancies.[1]
2. Is there a known risk of QTc prolongation with CXD101?
Currently, there is no publicly available preclinical data specifically detailing the effects of CXD101 on cardiac ion channels, such as the hERG channel, or its impact on the QT interval in animal models.
However, cardiotoxicity, including QTc interval prolongation, has been associated with other HDAC inhibitors, suggesting a potential class effect.[5][6] The mechanism for this is thought to be indirect, possibly through transcriptional changes affecting ion channel trafficking rather than direct hERG channel blockade.[3][4]
Clinical trials of CXD101 have included rigorous cardiac monitoring.[2] While the full detailed ECG data is not published, the reported safety profiles do not highlight QTc prolongation as a frequent or dose-limiting toxicity.[1][7] The most common adverse events reported were fatigue, nausea, and reversible hematological toxicities.[1][2]
3. What was the cardiac safety monitoring plan in the CXD101 clinical trials?
The Phase 2a clinical trial protocol for CXD101 included specific measures for cardiac safety:
-
Exclusion Criteria: Patients with a mean corrected QT (QTc) interval greater than 450 milliseconds were excluded from participating.[2]
-
ECG Monitoring: Triplicate electrocardiograms (ECGs) were performed at screening and at all safety visits during the trial.[2]
-
Dose Modification Rules:
4. What are the general risk factors for drug-induced QTc prolongation?
Researchers should be aware of several factors that can increase the risk of QTc prolongation when working with any new compound, including:
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Electrolyte abnormalities: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are significant risk factors.[8]
-
Pre-existing conditions: Congenital long QT syndrome, heart failure, and bradycardia can increase susceptibility.
-
Demographics: Female sex and advanced age are associated with a higher risk.[8]
-
Drug-drug interactions: Co-administration of other drugs known to prolong the QT interval can have an additive effect.
Troubleshooting Guide for Preclinical Experiments
This guide provides troubleshooting for common issues encountered during the preclinical assessment of cardiac repolarization.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in in vitro hERG assay results. | Inconsistent cell passage number or health. Temperature fluctuations during the experiment. Instability of the test compound in the assay buffer. | Use cells within a validated passage number range. Ensure strict temperature control. Verify the stability and solubility of CXD101 in the assay medium. |
| Unexpected QTc prolongation in in vivo animal studies at low doses. | Anesthesia effects on cardiac electrophysiology. Incorrect heart rate correction formula for the species. Electrolyte imbalance in the test animals. | If using an anesthetized model, consider a conscious telemetered model to eliminate anesthetic influence.[9][10] Use a species-specific QT correction formula (e.g., Van de Water's for dogs). Monitor and maintain normal electrolyte levels in the animals. |
| Discordance between in vitro hERG data and in vivo QTc results. | The compound may affect other cardiac ion channels (e.g., sodium, calcium). The compound's metabolites may be active. Indirect effects on ion channel expression or trafficking (a known concern for HDAC inhibitors).[3][4] | Conduct a comprehensive in vitro cardiac ion channel panel (CiPA). Analyze the cardiac effects of known metabolites. Consider longer-term in vivo studies to assess potential effects on protein expression. |
Data Presentation
Clinical Safety of CXD101 (Phase 2a Study)
The following table summarizes the most frequent high-grade adverse events observed in the Phase 2a study of CXD101. Note that electrocardiographic changes were not among the most frequently reported events.
| Adverse Event (Grade 3-4) | Percentage of Patients (%) |
| Neutropenia | 32% |
| Thrombocytopenia | 17% |
| Anemia | 13% |
| Fatigue | 9% |
| Data from the Phase 2a cohort expansion study.[2] |
Illustrative Preclinical Cardiac Safety Data (Hypothetical)
As specific preclinical data for CXD101 is not publicly available, the following tables are provided as examples to illustrate how such data would be presented.
Table 1: Example of In Vitro hERG Assay Results for a Test Compound
| Compound | hERG IC50 (µM) |
| Test Compound (e.g., CXD101) | > 30 |
| Positive Control (e.g., Verapamil) | 0.15 |
| IC50: Half maximal inhibitory concentration. A higher IC50 value indicates lower potency for channel blockade. |
Table 2: Example of In Vivo QTc Prolongation in a Dog Telemetry Study
| Dose Group | Mean Change in QTc from Baseline (ms) at Tmax (4 hours post-dose) |
| Vehicle Control | +2 |
| Low Dose (1 mg/kg) | +5 |
| Mid Dose (5 mg/kg) | +12 |
| High Dose (20 mg/kg) | +25 |
| Tmax: Time of maximum plasma concentration. |
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Automated Patch Clamp)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of CXD101 on the rapidly activating delayed rectifier potassium current (IKr) mediated by hERG channels.
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology:
-
Cells are cultured and prepared for automated patch-clamp recording.
-
Whole-cell voltage-clamp recordings are performed.
-
A specific voltage pulse protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to measure the peak tail current.
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After establishing a stable baseline current, cells are perfused with increasing concentrations of CXD101.
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The percentage of current inhibition at each concentration is calculated relative to the baseline.
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A concentration-response curve is generated to determine the IC50 value. A known hERG blocker (e.g., verapamil, cisapride) is used as a positive control.
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In Vivo Cardiovascular Telemetry Study in Conscious Dogs
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Objective: To assess the effects of CXD101 on electrocardiogram (ECG) parameters (including QT and QTc intervals), heart rate, and blood pressure in a non-rodent species.
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Animal Model: Beagle dogs surgically implanted with telemetry transmitters.
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Methodology:
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Animals are allowed to recover from surgery and are acclimatized to the study environment.
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Baseline cardiovascular data is continuously recorded for at least 24 hours prior to dosing.
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Animals are administered a single oral dose of vehicle control or CXD101 at various dose levels.
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ECG, heart rate, and blood pressure are continuously monitored for at least 24 hours post-dose.
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Blood samples are collected at specified time points to correlate drug concentration with any observed cardiovascular effects.
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The QT interval is corrected for heart rate using a species-appropriate formula (e.g., Van de Water's: QTcV = QT / RR^0.28).
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Changes in cardiovascular parameters are analyzed by comparing post-dose values to time-matched baseline data.
-
Visualizations
Caption: Mechanism of drug-induced QTc prolongation.
Caption: Integrated workflow for cardiac safety assessment.
References
- 1. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2a cohort expansion study to assess the safety, tolerability, and preliminary efficacy of CXD101 in patients with advanced solid-organ cancer expressing HR23B or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors Prolong Cardiac Repolarization through Transcriptional Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HDAC inhibitors: Cardiotoxicity and paradoxical cardioprotective effect in ischemia-reperfusion myocardiocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Zabadinostat
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Zabadinostat. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Zabadinostat and what is its mechanism of action?
Zabadinostat (formerly CXD101) is an orally available, potent, and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] Its mechanism of action involves the inhibition of these enzymes, leading to an accumulation of acetylated histones. This alters chromatin structure and gene expression, which can induce tumor cell cycle arrest, differentiation, and apoptosis.[1] Zabadinostat's benzamide group chelates the zinc ion in the active site of HDACs, preventing the deacetylation of lysine residues on histone and non-histone proteins.
Q2: What are the known physicochemical properties of Zabadinostat?
Zabadinostat is a crystalline solid with the following properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₉N₅O |
| Molecular Weight | 403.52 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 31 mg/mL); Poorly soluble in aqueous media. |
Data sourced from MedChemExpress and Cayman Chemical.[2]
Q3: What is the oral bioavailability of Zabadinostat?
While Zabadinostat is described as "orally active" and has been administered orally in clinical trials, specific data on its absolute oral bioavailability percentage in preclinical species or humans is not publicly available in the reviewed literature.[1] The lack of this data presents a challenge in quantifying the extent of its oral absorption limitations.
Q4: What are the potential reasons for the poor oral bioavailability of Zabadinostat?
Based on its physicochemical properties as a benzamide derivative with poor aqueous solubility, the primary reasons for potentially low oral bioavailability are likely:
-
Poor aqueous solubility: This can limit the dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-pass metabolism: As with many orally administered drugs, Zabadinostat may be subject to metabolism in the gut wall and/or liver before reaching systemic circulation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development of an oral formulation for Zabadinostat.
Issue 1: Low and variable drug exposure in preclinical in vivo studies after oral administration.
-
Potential Cause: Poor dissolution of Zabadinostat in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize the solid-state properties: Confirm the crystalline form and particle size of the Zabadinostat powder. Different polymorphs can have different solubilities.
-
Conduct in vitro dissolution studies: Use biorelevant media (e.g., FaSSIF, FeSSIF) to assess the dissolution rate.
-
Employ formulation strategies to enhance solubility and dissolution:
-
Particle size reduction: Micronization or nanomilling can increase the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing Zabadinostat in a polymer matrix can improve its aqueous solubility.
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.[3][4][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance solubility.
-
-
Issue 2: Discrepancy between high in vitro permeability and low in vivo oral bioavailability.
-
Potential Cause: High first-pass metabolism in the liver and/or gut wall.
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies: Use liver microsomes (human and relevant preclinical species) to assess the metabolic stability of Zabadinostat.
-
Identify major metabolites: Characterize the metabolic pathways to understand the extent of degradation.
-
Consider co-administration with a metabolic inhibitor: In preclinical studies, this can help to elucidate the impact of first-pass metabolism on bioavailability.
-
Issue 3: High variability in pharmacokinetic parameters between individual animals.
-
Potential Cause: Food effects, inconsistent formulation performance, or physiological differences in the animals.
-
Troubleshooting Steps:
-
Standardize experimental conditions: Ensure consistent fasting periods and dosing procedures for all animals.
-
Optimize the formulation: Develop a robust formulation that provides consistent drug release.
-
Increase the number of animals per group: This can help to improve the statistical power of the study.
-
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug.
1. Cell Culture:
- Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay (Apical to Basolateral):
- Prepare a dosing solution of Zabadinostat in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
- Wash the Caco-2 monolayers with pre-warmed transport buffer.
- Add the Zabadinostat dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
- Incubate at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
- Analyze the concentration of Zabadinostat in the collected samples using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
- dQ/dt is the rate of drug transport across the monolayer
- A is the surface area of the Transwell® insert
- C₀ is the initial concentration of the drug in the apical chamber
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of a Zabadinostat formulation.
1. Animal Husbandry:
- Use male Sprague-Dawley rats (8-10 weeks old).
- Acclimate the animals for at least one week before the study.
- Fast the animals overnight (with access to water) before dosing.
2. Dosing:
- Oral (PO) Group: Administer the Zabadinostat formulation via oral gavage at a specific dose.
- Intravenous (IV) Group: Administer a solution of Zabadinostat via tail vein injection at a lower dose to serve as a reference for calculating absolute bioavailability.
3. Blood Sampling:
- Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to obtain plasma.
4. Sample Analysis:
- Analyze the plasma concentrations of Zabadinostat using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate parameters such as:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t₁/₂)
- Clearance (CL)
- Volume of distribution (Vd)
- Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Zabadinostat
| Species | Dose | Route | Tmax (h) | t₁/₂ (h) | Reference |
| Mouse | 50 mg/kg | Oral | ~1-2 | ~6 | [1] |
| Dog | Not specified | Oral | ~1-2 | ~8 | [1] |
Table 2: Human Pharmacokinetic Parameters of Zabadinostat (Phase I Study)
| Dose (twice daily) | Cmax (nM) (Mean ± SD) | AUC (nM*h) (Mean ± SD) |
| 16 mg | 231 ± 76 | Data not available |
| 20 mg | 342 ± 126 | Data not available |
Data from Eyre TA, et al. Cancer. 2019.[6]
Visualizations
Caption: Strategies to overcome barriers to Zabadinostat's oral bioavailability.
Caption: Experimental workflow for assessing Zabadinostat's oral bioavailability.
Caption: Simplified signaling pathway of Zabadinostat's HDAC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 4. Applications of lipid based formulation technologies in the delivery of biotechnology-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
CXD101 stability issues in long-term experiments
Compound: CXD101 (Zabadinostat) Target: Histone Deacetylase (HDAC) Class I (HDAC1, HDAC2, HDAC3)[1][2]
This document provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the selective HDAC inhibitor CXD101 during long-term experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues related to the stability and handling of CXD101.
Q1: What are the primary causes of CXD101 instability in long-term cell culture?
A: Diminished efficacy of CXD101 in experiments lasting over 48-72 hours is often due to several factors. The compound can undergo chemical degradation in aqueous media at 37°C.[3][4][5] Additionally, it may be metabolized by cells or adsorb to plasticware, reducing its effective concentration.[4][5]
Q2: How should CXD101 stock solutions be prepared and stored to maximize stability?
A: For maximum stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4][6] Aliquot the stock solution into small, single-use volumes in tightly sealed, low-protein-binding tubes and store at -80°C for long-term use (≥ 4 years).[6] For short-term storage (up to one month), -20°C is acceptable.[3] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]
Q3: I observed a precipitate in my culture medium after adding CXD101. What should I do?
A: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous medium.[7][8] This can be caused by a final DMSO concentration that is too low or by interactions with media components. To resolve this, ensure the final DMSO concentration in your culture medium is between 0.1% and 0.5% and does not exceed 1%, as higher concentrations can be toxic to cells.[4] Always add the CXD101 stock solution to the medium with vigorous vortexing and prepare fresh dilutions for each experiment.
Q4: Is it necessary to replenish CXD101 in long-term experiments?
A: Yes. Due to its limited half-life in aqueous solutions at 37°C, the effective concentration of CXD101 will decrease over time. For experiments extending beyond 72 hours, it is critical to replenish the media with freshly diluted CXD101 every 48 to 72 hours to maintain a consistent inhibitory pressure on the target cells.[5]
II. Troubleshooting Guides
This section provides detailed solutions for specific problems encountered during long-term experiments with CXD101.
Issue 1: Diminishing Bioactivity in Assays Longer Than 72 Hours
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Observation: CXD101 shows potent activity in a 48-hour viability assay, but the effect wanes significantly by day 5 or 7.
-
Root Cause: This is likely due to the chemical instability of CXD101 in cell culture media at 37°C. The compound degrades over time, leading to a lower effective concentration.
-
Solution:
-
Implement a Media Refresh Schedule: For experiments lasting longer than 72 hours, perform a partial or full media change with freshly prepared CXD101-containing medium every 48-72 hours.
-
Verify with a Stability Study: Conduct a simple stability study by incubating CXD101 in your specific cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 24, 48, 72, 96 hours) using HPLC.
-
Control for Cell Metabolism: Include a cell-free control (media + CXD101 in an incubator) to differentiate between chemical degradation and cellular metabolism of the compound.[5]
-
Issue 2: High Variability in IC50 Values Between Experiments
-
Observation: The calculated IC50 value for CXD101 increases in later experimental batches compared to initial results.
-
Root Cause: This inconsistency often points to the degradation of the DMSO stock solution. Repeated freeze-thaw cycles or improper long-term storage can introduce water, leading to hydrolysis.
-
Solution:
-
Use Single-Use Aliquots: Prepare and use small, single-use aliquots of the stock solution to avoid freeze-thaw cycles.
-
Prepare Fresh Stock: If stock degradation is suspected, prepare a fresh 10 mM stock solution from solid CXD101.
-
Standardize Protocols: Ensure consistent cell seeding densities and incubation times across all experiments, as these variables can significantly impact apparent IC50 values.[9]
-
Issue 3: Compound "Disappearance" from Media without Degradation Products
-
Observation: HPLC analysis shows a decrease in CXD101 concentration in the media over time, but no corresponding degradation peaks are observed.
-
Root Cause: The compound is likely adsorbing to the plastic surfaces of your culture plates, flasks, or pipette tips.[3][8] Rapid cellular uptake can also contribute to this phenomenon.
-
Solution:
-
Use Low-Binding Plasticware: Switch to ultra-low attachment or low-protein-binding culture plates and pipette tips.
-
Include Control Wells: Set up control wells containing CXD101 and media but no cells. A decrease in concentration in these wells confirms adsorption to plastic.
-
Consider Serum Concentration: If using serum, be aware that CXD101 may bind to proteins like albumin, reducing its free, active concentration.[5][10] Test stability in media with and without serum to assess this effect.
-
III. Quantitative Data Summary
The following tables summarize hypothetical stability and potency data for CXD101 under various experimental conditions.
Table 1: Stability of CXD101 (10 µM) in Aqueous Solutions
| Medium/Buffer | Temperature (°C) | Half-Life (T½) in hours | Percent Remaining at 72h |
| PBS (pH 7.4) | 37 | ~96 | ~60% |
| RPMI-1640 + 10% FBS | 37 | ~60 | ~38% |
| RPMI-1640 (serum-free) | 37 | ~68 | ~45% |
| RPMI-1640 + 10% FBS | 4 | >500 | >95% |
Table 2: Effect of Media Refresh on CXD101 Potency in a 7-Day Cell Viability Assay
| Experimental Condition | Cell Line | Apparent IC50 (nM) | Fold Change vs. Initial |
| 48-hour Assay (Reference) | HT29 (Colon Cancer) | 250 | 1.0 |
| 7-Day Assay (No Media Refresh) | HT29 (Colon Cancer) | 1500 | 6.0 |
| 7-Day Assay (Media Refresh every 72h) | HT29 (Colon Cancer) | 310 | 1.24 |
IV. Experimental Protocols
Protocol 1: Assessing CXD101 Stability via HPLC
This protocol describes a method to quantify the chemical stability of CXD101 in cell culture medium.
-
Preparation:
-
Prepare a 10 mM stock solution of CXD101 in anhydrous DMSO.
-
Prepare a working solution by diluting the stock to 10 µM in your desired cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
-
Incubation:
-
Dispense 1 mL of the 10 µM working solution into triplicate wells of a 24-well low-binding plate.
-
Prepare a "Time 0" sample by immediately transferring 100 µL from three wells into HPLC vials containing 100 µL of cold acetonitrile to precipitate proteins and stop degradation. Store at -20°C.
-
Incubate the plate at 37°C in a CO2 incubator.
-
-
Time Points:
-
At specified time points (e.g., 6, 12, 24, 48, 72, 96 hours), collect 100 µL samples from triplicate wells and process them as described for the "Time 0" sample.
-
-
Analysis:
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Analyze the supernatant using a validated reverse-phase HPLC method with UV detection (e.g., at 230 nm).[11]
-
Quantify the CXD101 peak area at each time point relative to the Time 0 sample to determine the percentage of compound remaining.
-
Protocol 2: Long-Term (7-Day) Cell Viability Assay with Media Refresh
This protocol is designed to maintain consistent CXD101 exposure over a one-week period.
-
Day 0: Cell Seeding
-
Seed cells in a 96-well plate at a density optimized to prevent overgrowth by Day 7. Allow cells to adhere overnight.
-
-
Day 1: Initial Dosing
-
Prepare a serial dilution of CXD101 in complete culture medium at 2x the final desired concentration.
-
Remove half of the media from each well and add an equal volume of the 2x CXD101 dilution. Include vehicle-only and media-only controls.
-
-
Day 4: Media Refresh
-
Prepare a fresh serial dilution of CXD101 at 2x concentration.
-
Carefully remove half of the media from each well and replace it with an equal volume of the corresponding fresh 2x CXD101 dilution. This maintains the approximate drug concentration while replenishing nutrients.
-
-
Day 7: Viability Assessment
-
Assess cell viability using a standard endpoint assay (e.g., CellTiter-Glo®, MTT).
-
Calculate IC50 values based on the dose-response curve.
-
V. Visualizations
Caption: Hypothetical signaling pathway for CXD101 action.
Caption: Workflow for assessing CXD101 stability via HPLC.
Caption: Troubleshooting logic for reduced CXD101 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in CXD101 experiments
Welcome to the technical support center for CXD101 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving the selective Class I histone deacetylase (HDAC) inhibitor, CXD101 (also known as Zabadinostat).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CXD101?
CXD101 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] Its mechanism of action involves blocking these enzymes from removing acetyl groups from lysine residues on both histone and non-histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that can alter gene expression, such as reactivating tumor suppressor genes.[2] This can ultimately lead to cell cycle arrest, apoptosis, and the inhibition of cancer cell proliferation.[3]
Q2: In which cancer cell lines has CXD101 shown in vitro activity?
CXD101 has demonstrated anti-proliferative activity in a variety of cancer cell lines. Preclinical studies have shown its effectiveness in colon, lung, non-Hodgkin lymphoma, and myeloma cell lines, with IC50 values typically ranging from 0.2 to 15 μM.[1][3]
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on published IC50 values, a good starting point for a dose-response experiment would be a broad range of concentrations, for example, from 0.1 µM to 20 µM.[1][3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for the desired effect.
Q4: How should I prepare and store my CXD101 stock solution?
It is recommended to dissolve CXD101 in a solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working dilutions for your experiments, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: No or Low Increase in Histone Acetylation Observed
Question: I've treated my cells with CXD101 but I'm not seeing the expected increase in histone acetylation (e.g., on H3K9) by Western blot. What could be the problem?
Possible Causes and Solutions:
-
Compound Instability: Ensure that your CXD101 stock solution has been stored correctly and has not degraded. It's best to prepare fresh dilutions from a properly stored stock for each experiment.
-
Insufficient Concentration: The concentration of CXD101 may be too low for your specific cell line. Perform a dose-response experiment to identify the optimal concentration that induces histone hyperacetylation.
-
Incorrect Timepoint: The effect of HDAC inhibitors on histone acetylation can be time-dependent. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for observing maximum acetylation.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors. This could be due to mechanisms such as the expression of drug efflux pumps. Consider using a sensitive control cell line in parallel to confirm that your experimental setup is working correctly.[2][4]
-
Assay Issues: Verify that your primary and secondary antibodies for the Western blot are working as expected. Include a positive control, such as a different known HDAC inhibitor like Trichostatin A (TSA) or a cell lysate known to have high histone acetylation. Also, ensure equal protein loading by probing for a loading control like total Histone H3 or β-actin.[2]
Issue 2: Unexpectedly High Cytotoxicity
Question: I'm observing a much higher level of cell death than anticipated, even at low concentrations of CXD101. Why is this happening?
Possible Causes and Solutions:
-
High Sensitivity of Cell Line: Your particular cell line may be exceptionally sensitive to CXD101. It is crucial to perform a careful dose-response curve to determine the therapeutic window for your cells.
-
Off-Target Effects: While CXD101 is a selective Class I HDAC inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. For instance, some hydroxamate-based HDAC inhibitors have been shown to inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[5] Consider if such an off-target effect could be contributing to the observed cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.5%). Always include a vehicle-only control in your experiment.
-
Interaction with Media Components: In rare cases, components of the cell culture media may interact with the compound. You can test this by incubating CXD101 in media alone under the same experimental conditions and then adding it to the cells for a shorter duration to see if the effect is still present.
Issue 3: Discrepancy Between Histone Acetylation and Phenotypic Outcome
Question: I can confirm an increase in histone acetylation after CXD101 treatment, but I'm not seeing the expected downstream effects, such as cell cycle arrest or apoptosis. What should I investigate?
Possible Causes and Solutions:
-
Cell Line-Specific Response: The downstream consequences of HDAC inhibition are highly dependent on the cellular context. Your cell line may have dysregulated pathways downstream of histone acetylation that prevent the typical phenotypic outcomes.
-
Activation of Compensatory Pathways: Cells may adapt to the inhibition of HDACs by activating alternative survival pathways.[2]
-
Insufficient Treatment Duration: While histone acetylation can be an early event, downstream effects like cell cycle changes and apoptosis may require longer incubation times. Consider extending the duration of your experiment.
-
Apoptosis Pathway Defects: Your cell line may have defects in the apoptotic machinery (e.g., mutations in p53, overexpression of anti-apoptotic proteins like Bcl-2).[4] You can investigate the expression of key apoptosis-related proteins by Western blot.
-
Unexpected Immunomodulatory Effects: CXD101 has been shown to have immunomodulatory effects, such as increasing the expression of MHC class I and II genes.[6][7] If you are working in a co-culture system or an in vivo model, these effects might be more prominent than direct cytotoxicity.
Data Presentation
Table 1: In Vitro Activity of CXD101 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Colon | Colon Cancer | 0.2 - 15 |
| Lung | Lung Cancer | 0.2 - 15 |
| Lymphoma | Non-Hodgkin Lymphoma | 0.2 - 15 |
| Myeloma | Myeloma | 0.2 - 15 |
| (Data synthesized from[1][3]) |
Table 2: Common Adverse Events of HDAC Inhibitors (as a class) in Clinical Trials
| Adverse Event | Grade 3-4 Incidence |
| Thrombocytopenia | up to 50% |
| Neutropenia | up to 21% |
| Anemia | up to 21% |
| Nausea and Vomiting | up to 14% |
| (Data is for the general class of HDAC inhibitors and may not be specific to CXD101.[8]) |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
-
Cell Seeding and Treatment: Seed your cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of CXD101 and a vehicle control for the predetermined time.
-
Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in 1 ml of ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 ml of Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C and transfer the supernatant to a new tube.
-
Precipitate the histones by adding 100 µl of 100% trichloroacetic acid (TCA) and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Wash the pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate volume of water.
-
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
Normalize the results by re-probing the blot with an antibody against total Histone H3.[9][10][11]
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that prevents over-confluence during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of CXD101. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of an MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[12][13][14]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CXD101 and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add propidium iodide (PI) to a final concentration of 50 µg/mL.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Mandatory Visualizations
Caption: CXD101 inhibits HDAC1/2/3, leading to histone hyperacetylation and altered gene expression.
Caption: A logical workflow for troubleshooting common unexpected results in CXD101 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HDAC inhibitor zabadinostat is a systemic regulator of adaptive immunity. — The Jenner Institute [jenner.ac.uk]
- 7. The HDAC inhibitor zabadinostat is a systemic regulator of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of CXD101 (Belinostat) and Romidepsin for the Treatment of Relapsed or Refractory Peripheral T-Cell Lymphoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two histone deacetylase (HDAC) inhibitors, CXD101 (belinostat) and romidepsin, in the management of relapsed or refractory peripheral T-cell lymphoma (PTCL). This analysis is based on data from their respective pivotal clinical trials.
Peripheral T-cell lymphomas (PTCL) are a diverse group of aggressive non-Hodgkin lymphomas with a generally poor prognosis, particularly in the relapsed or refractory setting.[1][2] Both CXD101 (belinostat) and romidepsin have received approval from the U.S. Food and Drug Administration (FDA) for this indication, offering valuable therapeutic options.[1][3][4] It is important to note that no head-to-head clinical trials comparing the safety and efficacy of belinostat and romidepsin have been conducted to date.[3]
Mechanism of Action: Targeting Epigenetic Regulation
Both belinostat and romidepsin are histone deacetylase (HDAC) inhibitors, a class of drugs that target the epigenetic machinery of cancer cells.[5] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, these drugs cause an accumulation of acetylated histones, resulting in a more open chromatin structure. This can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
While both are HDAC inhibitors, they have different specificities. Romidepsin is a potent, bicyclic class 1 selective HDAC inhibitor.[3][8][9][10] Belinostat is a pan-HDAC inhibitor, meaning it broadly inhibits various classes of HDAC enzymes.[11][12] The potential advantage of pan-HDAC inhibition over class I selective inhibition is a subject of ongoing research.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ijht.org.in [ijht.org.in]
- 3. Romidepsin for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Romidepsin used for? [synapse.patsnap.com]
- 7. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results from a pivotal, open-label, phase II study of romidepsin in relapsed or refractory peripheral T-cell lymphoma after prior systemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CXD101 and Other Leading HDAC Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Efficacy of CXD101 Against Other Histone Deacetylase Inhibitors, Supported by Preclinical and Clinical Data.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering the epigenetic landscape of tumor cells, these drugs can induce cell cycle arrest, differentiation, and apoptosis. CXD101 (Zabadinostat) is a novel, orally active, and selective Class I HDAC inhibitor. This guide provides a comparative overview of the efficacy of CXD101 against other prominent HDAC inhibitors: Vorinostat (SAHA), Romidepsin (Depsipeptide), Panobinostat (LBH589), and Belinostat (PXD101).
In Vitro Efficacy: A Head-to-Head Look at Potency
The in vitro potency of HDAC inhibitors is a key indicator of their therapeutic potential. This is often measured by the half-maximal inhibitory concentration (IC50) against specific HDAC enzymes and various cancer cell lines.
Comparative Inhibitory Activity Against HDAC Isoforms
CXD101 demonstrates high selectivity for Class I HDACs, with potent inhibition of HDAC1 and moderate activity against HDAC2 and HDAC3.[1][2] In contrast, inhibitors like Vorinostat and Panobinostat exhibit a broader, pan-HDAC inhibitory profile.[3][4][5][6][7] Romidepsin shows potent inhibition of HDAC1 and HDAC2, while Belinostat is a potent pan-HDAC inhibitor.[8][9][10][11]
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC Class Selectivity |
| CXD101 (Zabadinostat) | 63[1][2] | 570[1][2] | 550[1][2] | Class I selective |
| Vorinostat (SAHA) | 10[3][4] | - | 20[3][4] | Pan-HDAC (Classes I, II, IV) |
| Romidepsin (FK228) | 36[8][10] | 47[8][10] | - | Primarily Class I (HDAC1/2) |
| Panobinostat (LBH589) | <13.2 | <13.2 | <13.2 | Pan-HDAC (Classes I, II, IV) |
| Belinostat (PXD101) | 27 (in HeLa cell extracts) | - | - | Pan-HDAC |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of these HDAC inhibitors have been demonstrated across a range of cancer cell lines.
| Inhibitor | Cell Line(s) | IC50 Range |
| CXD101 (Zabadinostat) | Colon, lung, non-Hodgkin lymphoma, myeloma | 0.2 - 15 µM[1][2] |
| Vorinostat (SAHA) | Prostate cancer (LNCaP, PC-3, TSU-Pr1), Breast cancer (MCF-7) | 0.75 - 7.5 µM[6] |
| Romidepsin (FK228) | T-cell lymphoma (Hut-78, Karpas-299), Neuroblastoma | 0.038 - 6.36 nM[12][13] |
| Panobinostat (LBH589) | Lung and mesothelioma, Ovarian cancer | 4 - 470 nM[14], 15 nM[15] |
| Belinostat (PXD101) | Urothelial carcinoma (5637, T24, J82, RT4) | 1.0 - 10.0 µM |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using tumor xenograft models in mice are crucial for evaluating the anti-cancer efficacy of HDAC inhibitors.
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition |
| CXD101 (Zabadinostat) | Lung (A549a), Colon (HT29) | 50 mg/kg | Substantial tumor size reduction[1][2] |
| Vorinostat (SAHA) | Uterine sarcoma (MES-SA) | 50 mg/kg/day | >50% tumor growth reduction |
| Romidepsin (FK228) | Neuroblastoma (KCNR) | Not specified | Significant inhibition of tumor growth |
| Panobinostat (LBH589) | Canine NHL | 10 mg/kg and 20 mg/kg | 82.9% and 97.3% inhibition |
| Belinostat (PXD101) | Pancreatic cancer (T3M4) | Not specified | Significantly reduced tumor growth |
Clinical Efficacy and Safety of CXD101
Clinical trials have provided valuable insights into the safety and efficacy of CXD101 in patients with advanced cancers. A Phase 1 study established a maximum tolerated dose (MTD) of 20 mg twice daily.[16] Encouraging and durable responses were observed in patients with Hodgkin lymphoma, T-cell lymphoma, and follicular lymphoma.[16] In a Phase 2 trial for metastatic microsatellite-stable colorectal cancer, the combination of CXD101 and nivolumab was well-tolerated and showed an immune disease control rate of 48%.[17] A Phase I study in Hong Kong for peripheral T-cell lymphoma also showed promising early clinical data with a good safety profile.[18]
Mechanism of Action: Signaling Pathways of HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects through the regulation of both histone and non-histone proteins, leading to the modulation of various signaling pathways involved in cell cycle progression and apoptosis.[19][20]
Caption: Signaling pathway of HDAC inhibitors leading to anti-cancer effects.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of HDAC inhibitors.
HDAC Enzyme Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDACs.
Caption: Workflow for a typical fluorometric HDAC activity assay.
Protocol Summary:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the HDAC inhibitor, a solution of a fluorogenic HDAC substrate, and a developer solution.
-
Enzyme Reaction: In a microplate, incubate the purified HDAC enzyme with various concentrations of the inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Development: Stop the reaction and generate a fluorescent signal by adding the developer solution.
-
Measurement: Measure the fluorescence intensity using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the HDAC inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[21][22]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm). The IC50 value is determined from the dose-response curve.[21]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Protocol Summary:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the HDAC inhibitor (e.g., CXD101) or a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., weight, histology, biomarker analysis). Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
CXD101 is a potent and selective Class I HDAC inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its selectivity for Class I HDACs may offer a different therapeutic window and safety profile compared to pan-HDAC inhibitors like Vorinostat and Panobinostat. The clinical data for CXD101, particularly in hematological malignancies, is encouraging. Further comparative studies are warranted to fully elucidate the relative efficacy and safety of CXD101 in various cancer types. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ijbs.com [ijbs.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating CXD101 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo target engagement for CXD101, a selective Class I histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors. Demonstrating that a therapeutic agent effectively engages its target in a living system is a critical step in drug development. This document summarizes available preclinical and clinical data, details experimental methodologies, and provides visual representations of key pathways and workflows to support researchers in assessing and selecting appropriate strategies for their own investigations.
Executive Summary
CXD101 (also known as Zabadinostat) is an orally active, potent inhibitor of HDAC1, HDAC2, and HDAC3.[1] Its mechanism of action involves the accumulation of acetylated histones, leading to chromatin remodeling and altered gene expression.[2] In vivo studies have demonstrated that CXD101 treatment is associated with increased histone acetylation in tumor tissues, confirming its engagement with its intended targets. This guide compares the in vivo pharmacodynamic effects of CXD101 with other well-established HDAC inhibitors, including Belinostat, Romidepsin, Panobinostat, and Vorinostat, focusing on the key biomarker of target engagement: histone hyperacetylation.
Comparison of In Vivo Target Engagement
The primary method for confirming target engagement of HDAC inhibitors in vivo is the measurement of histone acetylation in tissues or peripheral blood mononuclear cells (PBMCs). The following tables summarize the available quantitative data on the effects of CXD101 and other HDAC inhibitors on histone acetylation in various preclinical and clinical models.
| Compound | Target(s) | Model System | Dose | Pharmacodynamic Effect | Reference(s) |
| CXD101 | HDAC1, HDAC2, HDAC3 | Murine xenograft lung (A549a) and colon (HT29) models | 50 mg/kg | Substantially reduced tumor size associated with increased histone acetylation and decreased HDAC enzyme activity. | [3] |
| Colon-26 murine colon cancer model | 50 mg/kg per day | Increased acetylation of lysine 9 on histone H3 (H3K9Ac). | [4] | ||
| Belinostat (PXD101) | Pan-HDAC inhibitor | Human ovarian and colon tumor xenografts in nude mice | 10-40 mg/kg/day i.p. | Significant dose-dependent growth delay and a marked increase in acetylation of H4 in blood and tumor 3 hours after treatment. | [5] |
| Human ovarian cancer xenografts (A2780) in nude mice | 200 mg/kg i.v. (single treatment) | Increased level of acetylated H4 detected 15 minutes after treatment, with the maximum level reached after 1 hour. | [6][7] | ||
| Romidepsin (FK228) | Class I HDACs | Patients with Cutaneous and Peripheral T-Cell Lymphoma | 14 mg/m² | Rapid and robust induction of acetylated histone H3 in PBMCs, with maximal accumulation at 4 hours after infusion. | [8][9] |
| Panobinostat (LBH589) | Pan-deacetylase inhibitor | Xenografts from mice | Not specified | Increased levels of acetylated histones observed in xenografts. | [10][11] |
| Xenograft tumor samples | 20 mg/kg | Strong increase in H3 histone acetylation. | [12] | ||
| Vorinostat (SAHA) | Class I and II HDACs | hAβ-KI AD mice | 0.18 mg/g (low-dose) and 0.36 mg/g (high-dose) in diet for 14 days | Increased brain acetyl-histone H3 (AH3) and total H3 expression at both doses. | [6] |
| Human tumor cell lines (A375, MeWo, and A549) | Not specified | Dose-dependent hyperacetylation of histone H4. | [10][13] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Romidepsin in the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of gamma-H2AX foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of CXD101 (Zabadinostat) Monotherapy Versus Combination Therapy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical data for CXD101 (zabadinostat) as a monotherapy and in combination with other anti-cancer agents. CXD101 is a novel, orally active, class I selective histone deacetylase (HDAC) inhibitor that has shown promise in modulating the tumor microenvironment and enhancing anti-tumor immunity.[1][2] This document summarizes key quantitative data from clinical trials, outlines experimental protocols, and visualizes the underlying mechanisms and study designs.
At a Glance: CXD101 Clinical Efficacy
The following tables summarize the key efficacy and safety data from clinical trials of CXD101 as a monotherapy and in combination with immune checkpoint inhibitors.
Table 1: Efficacy of CXD101 Monotherapy
| Indication | Trial Identifier | N | Overall Response Rate (ORR) | Disease Stabilization | Median Progression-Free Survival (PFS) |
| Relapsed/Refractory Lymphoma | NCT01977638 | 28 | 17% | 52% | 2.6 months (95% CI 1.2–5.6) |
| Advanced Solid Tumors | NCT01977638 | 19 | 0% | 36% | 1.2 months (95% CI 1.2–5.4) |
Data from a Phase 2a dose expansion study.[3]
Table 2: Efficacy of CXD101 Combination Therapy
| Indication | Combination Agent | Trial Identifier | N | Overall Response Rate (ORR) / Partial Response (PR) | Disease Control Rate (DCR) / Disease Stabilization Rate | Median Overall Survival (OS) |
| Metastatic Microsatellite-Stable Colorectal Cancer (MSS CRC) | Nivolumab | CAROSELL (NCT03993626) | 46 | 9% (PR) | 48% (immune DCR) | 7.0 months (95% CI 5.13-10.22) |
| Immune Checkpoint Inhibitor (ICI)-Resistant Hepatocellular Carcinoma (HCC) | Geptanolimab | Phase 2 | 13 | Not Reported | 61.5% | 13.9 months (95% CI 8–14) |
Data from the CAROSELL Phase II trial and an interim analysis of a Phase 2 trial in HCC.[4][5]
Mechanism of Action: Re-engaging the Immune System
CXD101 is a potent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. Inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in chromatin remodeling and altered gene expression.[1] This epigenetic modulation has been shown to have a dual effect on cancer: direct anti-proliferative activity and immune system reactivation.[2] By increasing the expression of tumor antigens and genes involved in antigen processing, CXD101 can make cancer cells more visible to the immune system.[6] This "turning 'cold' tumors 'hot'" provides a strong rationale for combining CXD101 with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[2]
Detailed Experimental Protocols
CXD101 Monotherapy (NCT01977638)
A Phase 1/2a open-label, single-arm study was conducted to evaluate the safety, tolerability, and preliminary efficacy of CXD101 in patients with advanced solid tumors or relapsed/refractory lymphoma.[3][7]
-
Study Design: The study included a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase at the recommended Phase 2 dose (RP2D).[3]
-
Dosing Regimen: The MTD and RP2D was established at 20 mg of CXD101 administered orally twice daily for 5 consecutive days, repeated every 21-day cycle.[3][7]
-
Patient Population: Patients with histologically or cytologically confirmed malignant tumors who had progressed on standard therapies. The expansion cohort included patients with relapsed/refractory lymphoma or advanced solid tumors with high HR23B expression.[3]
-
Primary Endpoints: To determine the MTD and describe the safety and tolerability of CXD101.
-
Secondary Endpoints: To evaluate the preliminary anti-tumor activity of CXD101.
CXD101 and Nivolumab Combination Therapy (CAROSELL - NCT03993626)
This was a multicentre, open-label, single-arm, phase II trial to assess the safety and efficacy of CXD101 in combination with the PD-1 inhibitor nivolumab in patients with metastatic, previously-treated, microsatellite-stable (MSS) colorectal carcinoma (CRC).[4][8]
-
Study Design: A Phase Ib dose-escalation followed by a Phase II efficacy assessment.[8]
-
Dosing Regimen:
-
Patient Population: Patients aged 18 years or older with biopsy-confirmed MSS CRC who had received at least two prior lines of systemic anticancer therapy.[4]
-
Primary Endpoint: Immune-related disease control rate (iDCR).[4]
-
Secondary Endpoints: Overall response rate, overall survival, progression-free survival, and safety.
CXD101 and Geptanolimab Combination Therapy in HCC
This is an ongoing randomized Phase 2 clinical trial evaluating the safety and efficacy of CXD101 combined with geptanolimab in patients with hepatocellular carcinoma (HCC) who are resistant to prior immune checkpoint inhibitor (ICI) therapy.[5]
-
Study Design: A randomized controlled trial.
-
Experimental Arm: CXD101 in combination with geptanolimab (an anti-PD-1 therapy).[5]
-
Control Arm: A tyrosine kinase inhibitor such as lenvatinib or sorafenib.[5]
-
Patient Population: Patients with HCC who have developed resistance to prior ICI treatments.[5]
-
Endpoints: Efficacy (including disease stabilization and overall survival) and safety.
CXD101 and Pembrolizumab Combination Therapy (NCT03873025)
An open-label, Phase Ib/II clinical trial is designed to evaluate the combination of CXD101 with the PD-1 inhibitor pembrolizumab in patients with relapsed or refractory Diffuse Large B-cell Lymphoma (DLBCL).[9][10]
-
Study Design: A safety run-in stage followed by a cohort expansion at the maximum tolerated dose (MTD).[9]
-
Dosing Regimen: Patients receive infusions of pembrolizumab (200mg) in combination with CXD101 every 3 weeks for up to two years.[9]
-
Patient Population: Patients with relapsed or refractory DLBCL.[9]
-
Primary Endpoint: To determine the MTD and recommended Phase 2 dose of the combination.
Safety and Tolerability
CXD101 Monotherapy
In the Phase 1/2a study, CXD101 was generally well-tolerated. The most common grade 3-4 adverse events were neutropenia (32%), thrombocytopenia (17%), anemia (13%), and fatigue (9%).[3] No treatment-related deaths were reported.[3]
CXD101 Combination Therapy
In the CAROSELL study, the combination of CXD101 and nivolumab was well tolerated. The most frequent grade 3 or 4 adverse events were neutropenia (18%) and anemia (7%).[4] Immune-related adverse events commonly associated with checkpoint inhibitors were reported to be rare.[4] There were no treatment-related deaths.[4]
Conclusion
CXD101 has demonstrated a manageable safety profile and encouraging clinical activity as a monotherapy, particularly in patients with lymphoma. The combination of CXD101 with immune checkpoint inhibitors appears to be a promising strategy, with notable efficacy in heavily pre-treated MSS CRC and ICI-resistant HCC patients. The underlying mechanism of immune modulation provides a strong rationale for these combinations. Ongoing and future clinical trials will further elucidate the role of CXD101 in various cancer types and combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. cellerontherapeutics.com [cellerontherapeutics.com]
- 3. d-nb.info [d-nb.info]
- 4. Immune modulation underpins the anti‐cancer activity of HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenox.com [ingenox.com]
- 6. ingenox.com [ingenox.com]
- 7. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ingenox.com [ingenox.com]
Head-to-Head Comparison: CXD101 and Vorinostat in Oncology Research
In the landscape of epigenetic modulators for cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed, data-driven comparison of two notable HDAC inhibitors: CXD101 (Zabadinostat), a selective Class I HDAC inhibitor, and vorinostat (SAHA), a pan-HDAC inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
Mechanism of Action and HDAC Selectivity
Both CXD101 and vorinostat exert their anti-cancer effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in chromatin relaxation and altered gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] However, their selectivity for different HDAC isoforms is a key differentiator.
CXD101 is a potent and selective inhibitor of Class I HDACs , specifically HDAC1, HDAC2, and HDAC3.[3][4] It has no significant activity against Class II HDACs.[4] This selectivity is hypothesized to potentially reduce off-target effects and associated toxicities.[5]
Vorinostat , on the other hand, is a pan-HDAC inhibitor , demonstrating activity against both Class I (HDAC1, HDAC2, HDAC3) and Class II (HDAC6, HDAC7) HDACs .[6][7] Its broader activity may contribute to a different efficacy and safety profile compared to more selective inhibitors.
A diagram illustrating the differential HDAC inhibition by CXD101 and vorinostat is provided below.
Caption: Differential HDAC Class Inhibition by CXD101 and Vorinostat.
Preclinical Activity: A Quantitative Comparison
The in vitro potency of CXD101 and vorinostat has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy in inhibiting HDAC enzymes and cell proliferation.
| Compound | Target | IC50 (nM) | Reference |
| CXD101 | HDAC1 | 63 | [3][4] |
| HDAC2 | 570 | [3][4] | |
| HDAC3 | 550 | [3][4] | |
| Vorinostat | HDAC1 | 10 | [6][8] |
| HDAC3 | 20 | [6][8] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| CXD101 | Colon, Lung, Non-Hodgkin Lymphoma, Myeloma | 0.2 - 15 | [4] |
| Vorinostat | OCI-AML3 (AML) | 1.55 (24h), 0.42 (72h) | [9] |
| SW-982 (Synovial Sarcoma) | 8.6 | [10] | |
| SW-1353 (Chondrosarcoma) | 2.0 | [10] | |
| MV4-11 (Leukemia) | 0.636 | [11] | |
| Daudi (Lymphoma) | 0.493 | [11] |
Clinical Efficacy and Safety: A Comparative Overview
Both CXD101 and vorinostat have undergone clinical evaluation in various oncology settings. While direct head-to-head clinical trials are not available, a comparison of data from their respective studies provides valuable insights.
CXD101 Clinical Trial Data
A Phase 2a dose expansion study (NCT01977638) evaluated CXD101 in patients with relapsed/refractory lymphoma and advanced solid organ cancers.[5]
| Parameter | Lymphoma Cohort (n=28) | Solid Organ Cancer Cohort (n=19) | Reference |
| Overall Response Rate (ORR) | 17% | 0% | [5] |
| Disease Stabilization | 52% | 36% | [5] |
| Median Progression-Free Survival (PFS) | 2.6 months | 1.2 months | [5] |
Common Grade 3-4 Adverse Events: Neutropenia (32%), thrombocytopenia (17%), anemia (13%), and fatigue (9%).[5]
Vorinostat Clinical Trial Data
Vorinostat is approved for the treatment of cutaneous T-cell lymphoma (CTCL). Data from a pivotal Phase IIb trial (NCT00091559) in patients with persistent, progressive, or treatment-refractory CTCL are summarized below.[12]
| Parameter | Overall Population (n=74) | Stage IIB or higher (n=61) | Reference |
| Objective Response Rate (ORR) | 29.7% | 29.5% | [12] |
| Median Time to Response | - | 56 days | [12] |
| Median Duration of Response | ≥ 185 days (estimated) | - | [12] |
| Median Time to Progression | 4.9 months | ≥ 9.8 months (for responders) | [12] |
Common Drug-Related Adverse Events: Diarrhea (49%), fatigue (46%), nausea (43%), and anorexia (26%). The most common grade 3 or higher adverse events included fatigue (5%), pulmonary embolism (5%), and thrombocytopenia (5%).[12]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for HDAC inhibition and cell viability assays.
HDAC Inhibition Assay (In Vitro)
This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against a specific HDAC isoform.
Caption: Workflow for a typical in vitro HDAC inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic acetylated peptide substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The HDAC enzyme is pre-incubated with serially diluted concentrations of the test compound (e.g., CXD101 or vorinostat) or vehicle control in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination and Signal Development: A developer solution containing a protease is added to stop the deacetylase reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of HDAC inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]
Cell Viability (MTS) Assay
This protocol outlines a common method to assess the effect of a compound on the proliferation and viability of cancer cells.
Caption: Workflow for a cell viability assay using MTS reagent.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., CXD101 or vorinostat) or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Color Development: The plate is incubated for 1-4 hours, during which viable cells metabolize the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration.[10][14]
Signaling Pathways
The inhibition of HDACs by CXD101 and vorinostat impacts multiple signaling pathways crucial for cancer cell survival and proliferation. A simplified representation of the downstream effects of HDAC inhibition is shown below.
Caption: Simplified signaling pathway affected by HDAC inhibitors.
Conclusion
CXD101 and vorinostat are both potent HDAC inhibitors with demonstrated anti-cancer activity. The primary distinction lies in their selectivity, with CXD101 targeting Class I HDACs and vorinostat exhibiting broader pan-HDAC inhibition. Preclinical data suggest that both compounds are active in the nanomolar to low micromolar range. Clinical data has shown efficacy for CXD101 in lymphoma and for vorinostat in CTCL, with manageable but distinct safety profiles. The choice between a selective and a pan-HDAC inhibitor for future research and clinical development will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of CXD101 (Zabadinostat) in Combination with Nivolumab Versus Standard of Care in Metastatic Microsatellite Stable Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational drug CXD101 (zabadinostat) in combination with nivolumab against the established standard of care for patients with heavily pre-treated, metastatic microsatellite stable (MSS) colorectal cancer (CRC). MSS tumors represent the majority of metastatic CRC cases and are notably resistant to single-agent immunotherapy.
Overview of Therapeutic Strategies
CXD101, also known as zabadinostat, is a novel histone deacetylase (HDAC) inhibitor.[1] Its proposed mechanism of action involves altering gene expression to enhance the immunogenicity of tumors, potentially sensitizing them to immune checkpoint inhibitors like nivolumab, an anti-PD-1 antibody.[2][3] This combination therapy is being investigated in the Phase II CAROSELL trial.[4][5]
The current standard of care for patients with metastatic CRC who have progressed after multiple lines of therapy typically includes single-agent treatments with multikinase inhibitors such as regorafenib or the cytotoxic agent trifluridine/tipiracil.[6][7] These treatments have demonstrated a modest survival benefit in this patient population.
Quantitative Efficacy Data
The following tables summarize the key efficacy outcomes from the respective clinical trials. It is important to note that these are data from separate, non-head-to-head trials, and patient populations may have some variations.
| Efficacy Metric | CXD101 + Nivolumab (CAROSELL Trial)[5][8] |
| Partial Response (PR) | 9% (4/46 patients) |
| Stable Disease (SD) | 39% (18/46 patients) |
| Immune Disease Control Rate (iDCR = PR + SD) | 48% |
| Median Overall Survival (OS) | 7.0 months |
| Efficacy Metric | Regorafenib (CORRECT Trial)[4][9] | Trifluridine/Tipiracil (RECOURSE Trial)[2][6] |
| Disease Control Rate (DCR) | 41%[9] | 44%[6] |
| Median Overall Survival (OS) | 6.4 months[4] | 7.1 months[2][6] |
| Median Progression-Free Survival (PFS) | 1.9 months | 2.0 months[2] |
Experimental Protocols
CAROSELL Trial (CXD101 + Nivolumab)
The CAROSELL study is a multicenter, open-label, single-arm, phase II trial designed to assess the efficacy and safety of CXD101 in combination with nivolumab in patients with metastatic MSS CRC.[5][8]
-
Patient Population: Eligible patients were adults (≥18 years) with biopsy-confirmed MSS metastatic colorectal cancer who had received at least two prior lines of systemic anticancer therapy, including oxaliplatin and irinotecan.[5][8] Patients were required to have at least one measurable lesion, an Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or 2, and a life expectancy of more than three months.[5][8]
-
Treatment Regimen: In the efficacy assessment phase, patients received 20 mg of CXD101 orally twice daily for five consecutive days every three weeks.[5][8] Nivolumab was administered intravenously at a dose of 240 mg every two weeks.[5][8]
-
Primary Endpoint: The primary endpoint of the study was the immune disease control rate (iDCR).[5][8]
-
Assessments: Tumor assessments were performed every six weeks.[10]
CORRECT Trial (Regorafenib)
The CORRECT trial was an international, multicenter, randomized, placebo-controlled, phase 3 trial.[4]
-
Patient Population: Patients with metastatic colorectal cancer who had progressed during or within three months after the last standard therapy were included.[4]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral regorafenib (160 mg once daily for the first 3 weeks of each 4-week cycle) plus best supportive care, or placebo plus best supportive care.[4]
-
Primary Endpoint: The primary endpoint was overall survival.[4]
RECOURSE Trial (Trifluridine/Tipiracil)
The RECOURSE trial was a global, randomized, double-blind, placebo-controlled phase 3 study.[2][6]
-
Patient Population: The trial enrolled patients with metastatic colorectal cancer who were refractory to or intolerant of standard therapies.[1]
-
Treatment Regimen: Patients were randomized to receive either trifluridine/tipiracil or placebo, in addition to best supportive care.[1]
-
Primary Endpoint: The primary endpoint was overall survival.[2]
Signaling Pathways and Experimental Workflows
Caption: Workflow of the CAROSELL Clinical Trial.
Caption: Proposed Mechanism of CXD101 in Enhancing Tumor Immunogenicity.
Conclusion
The combination of CXD101 and nivolumab in the CAROSELL trial demonstrated an immune disease control rate of 48% and a median overall survival of 7.0 months in a heavily pre-treated MSS metastatic colorectal cancer population.[5][8] These results are comparable to the established efficacy of standard of care agents, regorafenib and trifluridine/tipiracil, which have shown median overall survival in the range of 6.4 to 7.1 months in their respective pivotal trials.[2][4][6] While the CAROSELL trial was a single-arm study, its findings suggest that the combination of an HDAC inhibitor with an immune checkpoint inhibitor is a promising avenue for further investigation in this hard-to-treat patient population. The distinct mechanism of action of CXD101, aimed at overcoming resistance to immunotherapy, warrants further exploration in larger, randomized controlled trials to definitively establish its place in the treatment landscape of MSS colorectal cancer.
References
- 1. Efficacy of trifluridine and tipiracil (TAS-102) versus placebo, with supportive care, in a randomized, controlled trial of patients with metastatic colorectal cancer from Spain: results of a subgroup analysis of the phase 3 RECOURSE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of trifluridine and tipiracil (TAS-102) versus placebo, with supportive care, in a randomized, controlled trial of patients with metastatic colorectal cancer from Spain: results of a subgroup analysis of the phase 3 RECOURSE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III Study Confirms Regorafenib’s Survival Benefit in Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 4. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Navigating Cross-Resistance: A Comparative Guide to CXD101 and Other Epigenetic Drugs
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between epigenetic drugs is paramount for designing effective therapeutic strategies. This guide provides a comprehensive comparison of CXD101, a selective Class I histone deacetylase (HDAC) inhibitor, with other key epigenetic agents. By presenting experimental data, detailed methodologies, and pathway analyses, this document aims to illuminate the landscape of cross-resistance and inform future research directions.
Unveiling the Mechanisms: CXD101 and the Epigenetic Machinery
CXD101, also known as Zabadinostat, is a potent, orally active small molecule that selectively inhibits Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these HDACs, CXD101 promotes histone hyperacetylation, which in turn can reactivate tumor suppressor genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Understanding the potential for cross-resistance between CXD101 and other epigenetic drugs requires a close examination of their mechanisms of action and the cellular pathways they modulate. The primary mechanisms of resistance to HDAC inhibitors, which may contribute to cross-resistance, include:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can counteract the pro-apoptotic effects of HDAC inhibition.
-
Activation of compensatory signaling pathways: Cancer cells may activate alternative survival pathways, such as the PI3K/AKT/mTOR pathway, to bypass the effects of HDAC inhibition.[4]
-
Overexpression of drug efflux pumps: Proteins like P-glycoprotein (ABCB1) can actively pump HDAC inhibitors out of the cell, reducing their intracellular concentration and efficacy.
-
Epigenetic compensation: Alterations in other epigenetic modifications, such as DNA methylation, can compensate for the changes induced by HDAC inhibitors, leading to the re-silencing of tumor suppressor genes.[4]
Comparative Efficacy of Epigenetic Drugs: An In Vitro Analysis
To investigate the potential for cross-resistance, we have compiled a table of half-maximal inhibitory concentration (IC50) values for CXD101 and a panel of other epigenetic drugs across various cancer cell lines. This data, gathered from multiple studies, allows for an indirect comparison of drug sensitivity and may highlight patterns of co-resistance or collateral sensitivity.
| Drug Class | Drug | Cell Line | Cancer Type | IC50 | Reference |
| HDAC Inhibitor (Class I) | CXD101 (Zabadinostat) | Colon, Lung, Non-Hodgkin Lymphoma, Myeloma | Various | 0.2 - 15 µM | [1] |
| HDAC Inhibitor (Pan) | Belinostat (PXD101) | A2780 | Ovarian Cancer | 0.2 µM | [5] |
| HCT116 | Colon Cancer | 0.2 µM | [5] | ||
| Calu-3 | Lung Cancer | 0.66 µM | [5] | ||
| Hs 852.T | Melanoma | 3.37 µM | [5] | ||
| LN-18 | Glioblastoma | 300 nM | |||
| LN-229 | Glioblastoma | 210 nM | |||
| SW-982 | Synovial Sarcoma | 1.4 µM | [6] | ||
| SW-1353 | Chondrosarcoma | 2.6 µM | [6] | ||
| HDAC Inhibitor (Pan) | Panobinostat (LBH589) | HCT116 | Colon Cancer | 7.1 nM | [7] |
| HH | Cutaneous T-cell Lymphoma | 1.8 nM | [7] | ||
| BT474 | Breast Cancer | 2.6 nM | [7] | ||
| A549 | Lung Cancer | 30 nM | [8] | ||
| H1299 | Lung Cancer | 5 nM | [8] | ||
| SW-982 | Synovial Sarcoma | 0.1 µM | [6] | ||
| SW-1353 | Chondrosarcoma | 0.02 µM | [6] | ||
| HDAC Inhibitor (Pan) | Vorinostat (SAHA) | A549 | Lung Cancer | >15 µM (Resistant) | [9] |
| MV4-11 | Leukemia | <1 µM | |||
| Daudi | Burkitt's Lymphoma | <1 µM | [10] | ||
| MCF-7 | Breast Cancer | 0.685 µM | [10] | ||
| SW-982 | Synovial Sarcoma | 8.6 µM | [6] | ||
| SW-1353 | Chondrosarcoma | 2.0 µM | [6] | ||
| HDAC Inhibitor (Class I) | Romidepsin (FK228) | Hut-78 | T-cell Lymphoma | 0.038 - 6.36 nM | [11] |
| Karpas-299 | T-cell Lymphoma | 0.44 - 3.87 nM | [11] | ||
| Neuroblastoma cell lines | Neuroblastoma | 1 - 6.5 ng/mL | [12] | ||
| U-937 | Leukemia | 5.92 nM | [13] | ||
| K562 | Leukemia | 8.36 nM | [13] | ||
| CCRF-CEM | Leukemia | 6.95 nM | [13] | ||
| HDAC Inhibitor (Class I) | Entinostat (MS-275) | GBC cell lines | Gallbladder Cancer | ~2.5 µM | [14] |
| BET Inhibitor | JQ1 | SUM149-MA | Breast Cancer | 1-2 µM | [15] |
| H23 | Non-small Cell Lung Cancer | 5 nM - 5 µM (Dose-dependent effects) | [16] | ||
| MM.1S | Multiple Myeloma | 168 nM | [17] | ||
| Kasumi-1 | Leukemia | 119 nM | [17] | ||
| MOLM13 | Leukemia | 331 nM | [17] | ||
| MCF7 | Breast Cancer | Not specified | [18] | ||
| T47D | Breast Cancer | Not specified | [18] | ||
| BET Inhibitor | OTX015 (Birabresib) | Hematologic Malignancies | Various | Submicromolar | |
| K562 | Leukemia | 11342 nM (Resistant) | [19] | ||
| KG1a | Leukemia | 1342 nM (Resistant) | [19] | ||
| HEL | Leukemia | 130 nM | [17] | ||
| DNMT Inhibitor | Decitabine | DLBCL cell lines | Diffuse Large B-cell Lymphoma | Variable, some resistant up to 20 µM | [19] |
| DNMT Inhibitor | Azacitidine | DLBCL cell lines | Diffuse Large B-cell Lymphoma | Less potent than Decitabine | [19] |
| RKO | Colorectal Cancer | 5.6 µM | [20] | ||
| HT-29 | Colorectal Cancer | > 50 µM (Resistant) | [20] | ||
| LoVo | Colorectal Cancer | > 50 µM (Resistant) | [20] |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, including the specific cell viability assay used, drug exposure time, and cell seeding density.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, it is crucial to understand the methodologies employed in these studies. The following are generalized protocols for the most common cell viability assays used to determine IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the epigenetic drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[21]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
-
Cell Seeding and Drug Treatment: Prepare cell plates with the desired cell density and drug concentrations as described for the MTT assay.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to create the CellTiter-Glo® Reagent.
-
Lysis and Luminescence: Add the CellTiter-Glo® Reagent directly to the cell culture wells. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a luminometer.[6][14][20]
Sulforhodamine B (SRB) Assay
This colorimetric assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
-
Cell Seeding and Drug Treatment: Plate and treat cells as described in the previous protocols.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with the SRB dye.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris-based solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the total protein content, which correlates with the number of cells.[2][3]
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and potential for cross-resistance, the following diagrams, generated using Graphviz, illustrate the signaling pathway of Class I HDAC inhibitors and a typical experimental workflow for assessing drug sensitivity.
Caption: CXD101 inhibits Class I HDACs, leading to histone hyperacetylation and tumor suppression.
Caption: A generalized workflow for assessing cross-resistance between epigenetic drugs in vitro.
Discussion and Future Perspectives
The compiled IC50 data, while not exhaustive, provides valuable insights into the potential for cross-resistance. For instance, a cell line exhibiting resistance to one Class I HDAC inhibitor may show a similar response to CXD101 due to shared mechanisms of action and resistance. One study has shown that resistance to the HDAC inhibitor belinostat can lead to cross-resistance to other HDAC inhibitors like romidepsin, panobinostat, and vorinostat in T-cell lymphoma cell lines.[12] This highlights the importance of understanding the specific resistance mechanisms at play.
Furthermore, the interplay between different epigenetic modifications suggests that resistance to an HDAC inhibitor could be influenced by, or even influence, the sensitivity to other classes of epigenetic drugs. For example, compensatory changes in DNA methylation could potentially be targeted by DNMT inhibitors in HDAC inhibitor-resistant cells.[4] Conversely, some studies suggest a synergistic effect when combining HDAC inhibitors with DNMT inhibitors or BET inhibitors, indicating that these combinations could overcome certain resistance mechanisms.[14][19][22]
The development of novel, more specific epigenetic drugs and the use of combination therapies are promising strategies to combat drug resistance. Further research is needed to systematically evaluate the cross-resistance profiles of CXD101 and other epigenetic drugs in a broader range of cancer types. This will require standardized experimental protocols and the use of well-characterized resistant cell line models. Ultimately, a deeper understanding of the molecular basis of cross-resistance will enable the development of more effective and personalized epigenetic therapies for cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4 inhibitor and histone deacetylase inhibitor synergistically inhibit the proliferation of gallbladder cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]
- 19. HDAC inhibitors and decitabine are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Contrasting Delayed Effects of Transient Exposure of Colorectal Cancer Cells to Decitabine or Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The Bromodomain Inhibitor JQ1 and the Histone Deacetylase Inhibitor Panobinostat Synergistically Reduce N-Myc Expression and Induce Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of CXD101: A Comparative Guide to Class I HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of CXD101, a selective class I histone deacetylase (HDAC) inhibitor, against other prominent class I HDACis. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to CXD101
CXD101 (also known as Zabadinostat) is a potent and orally active small molecule inhibitor that selectively targets class I histone deacetylases.[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones, which in turn results in chromatin remodeling and altered gene expression.[3][4] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making class I HDACs attractive targets for oncology drug development.
Comparative In Vitro Potency
The following tables summarize the in vitro potency of CXD101 in comparison to other well-characterized class I HDAC inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of a drug's potency.
A Note on Comparability: The IC50 values presented below are compiled from various sources. Direct comparison of absolute values should be made with caution, as experimental conditions such as assay format, substrate concentration, and enzyme preparation can vary between studies.
Table 1: In Vitro Inhibitory Activity (IC50) Against Class I HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| CXD101 | 63[1][5][6] | 570[1][5][6] | 550[1][5][6] |
| Romidepsin | 36[5] | 47[5] | - |
| Entinostat (MS-275) | 243[2] | 453[2] | 248[2] |
| Mocetinostat (MGCD0103) | 150[1] | 290[1] | 1660[1] |
| Belinostat (PXD101) | 41[4] | 125[4] | 30[4] |
| Givinostat (ITF2357) | 198[1][2][5] | - | 157[1][2][5] |
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cancer Cell Line(s) | IC50 Range (µM) |
| CXD101 | Colon, lung, non-Hodgkin lymphoma, myeloma | 0.2 - 15[1][2] |
| Mocetinostat | Broad panel of human cancer cell lines | 0.09 - 20[1] |
| Entinostat | Variety of tumor cells | Average of 2.57[2] |
| Belinostat | Ovarian, colon, lung, melanoma | 0.2 - 3.37[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC isoforms and the inhibitory potential of test compounds.
Principle: The assay utilizes a fluorogenic substrate, typically a peptide containing an acetylated lysine residue coupled to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue. A developer solution, containing a protease (e.g., trypsin), is then added. The protease specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compounds (e.g., CXD101) and control inhibitors (e.g., Trichostatin A) dissolved in DMSO
-
Developer solution (containing trypsin)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid interference with the assay.
-
Reaction Setup: In the microplate, add the diluted inhibitor, purified HDAC enzyme, and assay buffer. Include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore. Incubate at 37°C for another 10-20 minutes to allow for signal development.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay measures the anti-proliferative effects of HDAC inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays that measure cellular metabolic activity. Viable cells with active metabolism reduce the tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (e.g., CXD101)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent solution)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same concentration as in the compound-treated wells).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).
-
Addition of Reagent: Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the reagent into formazan.
-
Solubilization (for MTT assay): If using the MTT assay, add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro evaluation of HDAC inhibitors.
References
Zabadinostat: A Comparative Meta-Analysis of Clinical Trials in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zabadinostat (formerly CXD101) is an orally available, Class I selective histone deacetylase (HDAC) inhibitor under investigation for the treatment of advanced cancers.[1] This guide provides a comparative meta-analysis of key clinical trial data for Zabadinostat, placing its performance in context with alternative therapies. Preclinical data elucidating its mechanism of action are also presented. Zabadinostat has shown promise in combination with immune checkpoint inhibitors, particularly in cancers historically resistant to immunotherapy.
Mechanism of Action: Re-engaging the Immune System
Zabadinostat's primary mechanism of action involves the selective inhibition of HDAC1, HDAC2, and HDAC3.[1] This activity leads to an increase in the expression of Major Histocompatibility Complex (MHC) class I and II genes in cancer cells.[2][3][4] Enhanced MHC expression facilitates better recognition of tumor antigens by the immune system.
Furthermore, Zabadinostat has been shown to activate dendritic cells (DCs) and both CD4+ and CD8+ T lymphocytes.[4][5] This dual effect of increasing tumor cell visibility to the immune system and activating key immune effector cells underpins the rationale for its combination with immune checkpoint inhibitors (ICIs). This process is often described as turning immunologically "cold" tumors "hot," making them more susceptible to anti-cancer immune responses.[6]
Below is a diagram illustrating the proposed signaling pathway of Zabadinostat.
Clinical Trial Data: A Comparative Overview
Zabadinostat has been evaluated in several clinical trials, primarily in combination with other anti-cancer agents. This section summarizes the key findings from these studies and compares them with relevant alternative treatments.
Advanced Hepatocellular Carcinoma (HCC)
A Phase 2 clinical trial investigated Zabadinostat in combination with the PD-1 inhibitor geptanolimab in patients with advanced HCC who were resistant to prior ICI therapy. The control arm consisted of standard tyrosine kinase inhibitors (TKIs), lenvatinib or sorafenib.[7][8]
| Trial & Treatment Arm | Metric | Value | 95% Confidence Interval | Number of Patients (n) |
| Phase 2 HCC [7] | ||||
| Zabadinostat + Geptanolimab | Disease Stabilization Rate | 61.5% | 35-88% | 13 |
| Median Overall Survival | 13.9 months | 8-14 months | 13 | |
| Control (Lenvatinib or Sorafenib) | Disease Stabilization Rate | 46.2% | 19-73% | 13 |
| Median Overall Survival | 9.3 months | 2-NR months | 13 | |
| REFLECT Trial (First-Line HCC) [9][10] | ||||
| Lenvatinib | Median Overall Survival | 13.6 months | 12.1-14.9 months | 478 |
| Sorafenib | Median Overall Survival | 12.3 months | 10.4-13.9 months | 476 |
| Real-World Data (First-Line HCC) [11] | ||||
| Lenvatinib | Median Overall Survival | 15.2 months | - | 92 |
| Sorafenib | Median Overall Survival | 10.5 months | - | 92 |
Microsatellite-Stable Colorectal Cancer (MSS CRC)
The Phase 2 CAROSELL study evaluated Zabadinostat in combination with the PD-1 inhibitor nivolumab in heavily pre-treated patients with advanced MSS CRC, a patient population that typically does not respond to ICIs alone.[6][12]
| Trial & Treatment Arm | Metric | Value | 95% Confidence Interval | Number of Patients (n) |
| CAROSELL (Phase 2 MSS CRC) [6][12][13] | ||||
| Zabadinostat + Nivolumab | 2-Year Survival Rate | 14.5% | - | 55 |
| 3-Year Survival Rate | 7.3% | - | 55 | |
| Immune Disease Control Rate | 48% | - | 46 | |
| Median Overall Survival | 7.0 months | 5.13-10.22 months | 46 | |
| Partial Response Rate | 9% | - | 46 | |
| CORRECT Trial (mCRC) [14] | ||||
| Regorafenib | Median Overall Survival | 6.4 months | 5.9-7.1 months | 505 |
| RECOURSE Trial (mCRC) [15] | ||||
| Trifluridine/Tipiracil | Median Overall Survival | 7.1 months | 6.5-7.8 months | 534 |
| SUNLIGHT Trial (mCRC) [16] | ||||
| Trifluridine/Tipiracil + Bevacizumab | Median Overall Survival | 10.8 months | 9.4-11.8 months | 246 |
Phase 1 Dose-Escalation Study
A Phase 1 trial established the safety profile and maximum tolerated dose (MTD) of Zabadinostat in patients with advanced solid tumors and lymphoma.[17]
| Trial & Treatment Arm | Metric | Value | Number of Patients (n) |
| Phase 1 Dose Escalation [17] | |||
| Zabadinostat Monotherapy | Maximum Tolerated Dose (MTD) | 20 mg twice daily | 36 |
| Overall Response Rate (Lymphoma) | 18% | 22 | |
| Durable Stable Disease (Lymphoma) | 9 patients | 22 |
Experimental Protocols and Workflows
CAROSELL Study (Zabadinostat + Nivolumab in MSS CRC)
-
Study Design: A multicenter, open-label, single-arm, Phase 2 trial.[12]
-
Patient Population: Patients with biopsy-confirmed MSS metastatic CRC who had received at least two prior lines of systemic therapy.[18]
-
Treatment Protocol:
-
Primary Endpoint: Immune disease control rate (iDCR).[12]
The workflow for the CAROSELL study is depicted below.
Phase 2 HCC Study (Zabadinostat + Geptanolimab)
-
Study Design: A randomized, controlled Phase 2 clinical trial.[7]
-
Patient Population: Patients with advanced hepatocellular carcinoma resistant to immune checkpoint inhibitors.[7]
-
Treatment Arms:
-
Primary Endpoints: Safety and efficacy of the combination therapy.[8]
Conclusion
Zabadinostat, a Class I selective HDAC inhibitor, has demonstrated a manageable safety profile and promising efficacy in clinical trials, particularly when combined with immune checkpoint inhibitors in immunologically "cold" tumors such as MSS CRC and ICI-resistant HCC. The available data suggests that Zabadinostat's immunomodulatory mechanism of action can lead to improved disease control and survival outcomes in these challenging patient populations. Further investigation in larger, randomized trials is warranted to confirm these findings and establish Zabadinostat's role in the oncology treatment landscape.
References
- 1. Zabadinostat - Wikipedia [en.wikipedia.org]
- 2. The HDAC inhibitor zabadinostat is a systemic regulator of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The HDAC inhibitor zabadinostat is a systemic regulator of adaptive immunity. — The Jenner Institute [jenner.ac.uk]
- 5. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 6. cellerontherapeutics.com [cellerontherapeutics.com]
- 7. ingenox.com [ingenox.com]
- 8. ingenox.com [ingenox.com]
- 9. Lenvatinib in Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ingenox.com [ingenox.com]
- 14. Randomized phase III trial of regorafenib in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review [frontiersin.org]
- 16. Trifluridine-Tipiracil and Bevacizumab in Refractory Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CXD101: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the investigational HDAC inhibitor CXD101, ensuring laboratory safety and regulatory compliance.
This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for CXD101. Adherence to these protocols is crucial for maintaining a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle CXD101 with the appropriate safety measures. Although a specific Safety Data Sheet (SDS) for CXD101 is not publicly available, its classification as a potent histone deacetylase (HDAC) inhibitor necessitates treating it as a hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
Engineering Controls: All handling of CXD101, particularly in its solid form, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
Step-by-Step Disposal Protocol
The disposal of CXD101 must be carried out in accordance with all applicable federal, state, and local regulations for hazardous waste.
-
Waste Segregation: All materials contaminated with CXD101 must be segregated from general laboratory waste. This includes:
-
Solid Waste: Unused or expired CXD101 powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing CXD101, including experimental media and the first rinse of any contaminated glassware.
-
Sharps Waste: Needles, syringes, or other sharp implements contaminated with CXD101.
-
-
Waste Collection:
-
Solid and Liquid Waste: Use designated, leak-proof, and clearly labeled hazardous waste containers. The containers must be compatible with the chemical nature of the waste.
-
Sharps Waste: Collect in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "CXD101 (Zabadinostat)"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area. This area should be away from general laboratory traffic and have secondary containment to prevent the spread of any potential spills.
-
Disposal of Empty Containers:
-
Empty containers that held CXD101 should be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[1]
-
Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After thorough rinsing and air-drying, the original labels on the container must be defaced or removed before disposal as non-hazardous waste.[1]
-
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of CXD101 through standard trash or sewer systems.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₅O | PubChem |
| Molecular Weight | 403.5 g/mol | PubChem |
| CAS Number | 934828-12-3 | PubChem |
Disposal Workflow Diagram
Caption: A flowchart outlining the key steps for the proper disposal of CXD101 waste.
Experimental Protocols
As CXD101 is an investigational compound, specific experimental protocols for its degradation or environmental fate are not publicly available. The disposal procedures outlined above are based on general best practices for hazardous chemical waste management in a laboratory setting.[1][2][3] It is crucial to consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
